2-(Sulfooxy)benzoic acid
Description
Propriétés
IUPAC Name |
2-sulfooxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOODSJOROWROTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436667 | |
| Record name | 2-(Sulfooxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-45-2 | |
| Record name | Salicylsulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylsulfuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Sulfooxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALICYLSULFURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4IXU1873O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
2-(Sulfooxy)benzoic acid chemical structure and molecular weight
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of 2-(Sulfooxy)benzoic acid, a molecule of significant interest to researchers in drug development and the broader scientific community. We will delve into its fundamental chemical properties, synthesis, and characterization, and explore its potential applications. This document is intended to serve as a foundational resource for scientists and professionals, offering both theoretical insights and practical methodologies.
Section 1: Foundational Chemistry & Physicochemical Profile
2-(Sulfooxy)benzoic acid, also known by synonyms such as Salicyl hydrogen sulfate and 2-sulfoxybenzoic acid, is an organic compound that shares a structural resemblance to well-known anti-inflammatory agents like aspirin and salicylic acid.[1] This structural similarity is a key driver of research into its potential biological activities. The molecule consists of a benzoic acid backbone with a sulfooxy group substituted at the ortho (position 2) of the benzene ring.
The presence of both a carboxylic acid and a sulfonic acid ester group imparts distinct chemical characteristics, influencing its solubility, stability, and potential interactions with biological targets. Understanding these core properties is the first step in designing robust experiments and interpreting results.
Chemical Structure & Data
The definitive identity of a chemical compound is rooted in its structure and associated identifiers. The diagram below illustrates the two-dimensional chemical structure of 2-(Sulfooxy)benzoic acid.
Caption: Generalized synthesis workflow diagram.
Causality Behind Experimental Choices:
-
Choice of Sulfonating Agent: Chlorosulfonic acid is a powerful sulfonating agent. Using it in a non-reactive solvent like pyridine at low temperatures helps to moderate its reactivity and selectively target the phenolic hydroxyl group, minimizing unwanted side reactions.
-
Low Temperature: The reaction is typically conducted at or below 0°C to control the exothermic nature of the sulfonation and prevent degradation of the starting material and product.
-
Quenching: The reaction is quenched by adding it to ice water. This serves to hydrolyze any remaining reactive sulfonating agent and precipitate the crude product, which often has limited solubility in cold aqueous acid.
-
Recrystallization: Purification via recrystallization is effective due to the differential solubility of the target compound versus impurities in a given solvent system (e.g., water or aqueous ethanol) at different temperatures. [2]
Section 3: Potential Biological Significance & Applications
The structural similarity of 2-(Sulfooxy)benzoic acid to aspirin and salicylic acid suggests potential for similar biological activities, particularly as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. [1]Research has also identified this compound as a metabolite in certain pathogenic Aspergillus species, suggesting it may play a role in host-pathogen interactions. [1]
Putative Anti-Inflammatory Role
Aspirin (2-acetoxybenzoic acid) and its primary metabolite, salicylic acid (2-hydroxybenzoic acid), exert their anti-inflammatory effects primarily by inhibiting COX enzymes. Given that 2-(sulfooxy)benzoic acid only differs by the substitution at the C2 position, it is a logical candidate for investigation as a COX inhibitor. [1]Molecular docking studies on similar compounds, such as 3-hydroxy-4-(sulfooxy)benzoic acid, have indicated a potential to be potent COX-2 inhibitors. [1]This makes 2-(Sulfooxy)benzoic acid a compelling molecule for screening in anti-inflammatory drug discovery programs.
Role as an Intermediate
In addition to its potential direct biological activity, the broader class of benzoic acids serves as crucial intermediates in the synthesis of more complex pharmaceutical compounds. [3][4]The reactive carboxylic acid and the potential for modifying the sulfooxy group make 2-(Sulfooxy)benzoic acid a versatile building block for creating novel chemical entities in drug development pipelines.
Section 4: Experimental Protocol: A Case Study
To ensure the trustworthiness and validity of research findings, a well-defined experimental protocol is essential. Below is a detailed, step-by-step methodology for assessing the in vitro stability of 2-(Sulfooxy)benzoic acid in human plasma, a critical experiment in early-stage drug development to predict a compound's half-life in vivo.
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of 2-(Sulfooxy)benzoic acid in human plasma over a 2-hour period.
Materials:
-
2-(Sulfooxy)benzoic acid
-
Human plasma (pooled, with anticoagulant like K₂EDTA)
-
Acetonitrile (ACN) with 0.1% formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g)
-
HPLC or UHPLC system coupled to a mass spectrometer (LC-MS/MS)
Workflow:
Caption: Experimental workflow for plasma stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of 2-(Sulfooxy)benzoic acid in DMSO. Thaw a vial of pooled human plasma and pre-warm it in a 37°C water bath for 10 minutes.
-
Initiation (T=0): Spike the stock solution into the pre-warmed plasma to achieve a final concentration of 1 µM. (e.g., add 5 µL of 100 µM working stock to 495 µL of plasma). Immediately vortex and withdraw a 50 µL aliquot. This is the T=0 sample .
-
Quenching (T=0): Immediately quench the T=0 sample by adding it to a microcentrifuge tube containing 150 µL of ice-cold acetonitrile (ACN) with an internal standard (a structurally similar, stable compound). Vortex vigorously for 30 seconds.
-
Incubation: Place the main plasma reaction tube back into the 37°C incubator.
-
Time Points: Repeat steps 2 (aliquot withdrawal) and 3 (quenching) at subsequent time points: 15, 30, 60, and 120 minutes.
-
Protein Precipitation: After the final time point, place all quenched samples on a vortexer for 2 minutes, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples via LC-MS/MS to quantify the peak area of 2-(Sulfooxy)benzoic acid relative to the internal standard at each time point.
-
Data Analysis (Self-Validation): The stability is assessed by calculating the percentage of the compound remaining at each time point compared to the T=0 sample.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
A control sample with the compound in heat-inactivated plasma should be run in parallel. No significant degradation in this control validates that the observed loss in active plasma is due to enzymatic activity.
-
Section 5: Conclusion
2-(Sulfooxy)benzoic acid is a compound with a well-defined chemical structure and properties. Its similarity to established NSAIDs provides a strong rationale for its investigation in drug discovery programs focused on inflammation. This guide has provided the foundational chemical data, a plausible synthesis strategy, and a robust, self-validating experimental protocol for its initial characterization in a drug development context. Further research into its specific biological targets, efficacy, and safety profile is warranted.
References
-
NextSDS. (n.d.). 2-(Sulfooxy)benzoic acid — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Issa, M. G., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. European Allemat Health and Technology Journal. Retrieved from [Link]
Sources
The Metabolic and Catalytic Degradation Pathways of 2-(Sulfooxy)benzoic Acid
A Comprehensive Technical Guide for Drug Development and Environmental Catalysis
Executive Summary
As a Senior Application Scientist navigating the intersection of pharmacology and environmental chemistry, I frequently encounter compounds that serve dual roles across distinct scientific disciplines. 2-(Sulfooxy)benzoic acid (CAS: 89-45-2)—also known as salicylic acid sulfate or 2-sulfoxybenzoic acid—is a prime example. Structurally analogous to aspirin, it functions both as a bioactive secondary metabolite in biological systems and as a critical, water-soluble intermediate in the abiotic oxidative degradation of organosulfur pollutants.
This whitepaper synthesizes the mechanistic causality behind both its biological biotransformation and its catalytic degradation. By understanding these pathways, researchers can better leverage this compound in pharmacokinetic profiling, antifungal drug target discovery, and advanced petrochemical desulfurization.
Biological Metabolism: Phase II Conjugation and Fungal Virulence
In biological systems, 2-(Sulfooxy)benzoic acid is primarily formed as a Phase II metabolite of salicylic acid, though its role varies drastically between mammals and pathogenic fungi.
Mammalian Pharmacokinetics and Clearance
Following the administration of aspirin (2-acetoxybenzoic acid), the drug is rapidly hydrolyzed to salicylic acid by esterases. While the dominant detoxification route in the liver is glycine conjugation (forming salicyluric acid), a measurable fraction undergoes sulfation[1]. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of salicylic acid.
-
Causality of Pathway: The addition of the highly polar sulfooxy group dramatically decreases the molecule's lipophilicity. This prevents tubular reabsorption in the kidneys, forcing rapid renal excretion of the conjugate[1].
Fungal Biotransformation (Aspergillus species)
In pathogenic fungi such as Aspergillus, 2-(sulfooxy)benzoic acid is not merely a clearance product but a highly regulated secondary metabolite. It is synthesized via the o-sulfation of endogenous hydroxybenzoic acid. Subsequently, cytochrome P450 enzymes further oxidize it to form hydroxy-(sulfooxy)benzoic acid[2].
-
Causality of Pathway: 2-(Sulfooxy)benzoic acid shares a direct structural homology with aspirin and salicylic acid, both of which are potent cyclooxygenase (COX) inhibitors. It is hypothesized that pathogenic fungi synthesize and secrete these specific sulfooxy-metabolites as virulence factors to mimic host anti-inflammatory agents, thereby suppressing the host's localized immune response during infection[2].
Figure 1: Biological biosynthesis and degradation pathways of 2-(Sulfooxy)benzoic acid.
Abiotic Degradation: The ECODS Pathway
Beyond biology, 2-(Sulfooxy)benzoic acid is a pivotal intermediate in Extraction-Coupled Oxidative Desulfurization (ECODS) —a process used to remove refractory sulfur compounds like dibenzothiophene (DBT) from fuels using molecular oxygen and polyoxometalate (POM) catalysts[3].
Mechanism of Catalytic Cleavage
In the ECODS biphasic system, DBT is extracted from the organic phase into the aqueous catalyst phase. Here, the POM catalyst activates molecular oxygen ( O2 ), leading to the oxidative cleavage of the thiophene ring.
-
Causality of Pathway: The initial ring opening yields 2-sulfobenzoic acid (2-SBA). Because the aromatic ring is now destabilized and highly electron-withdrawn by the sulfonate group, it undergoes rapid consecutive oxidation to form 2-(sulfooxy)benzoic acid (2-SOBA)[4].
-
Terminal Mineralization: 2-(Sulfooxy)benzoic acid is not stable under these harsh oxidative conditions. Its carbon skeleton is further degraded into sulfoacetic acid (SAA), which ultimately mineralizes into sulfuric acid ( H2SO4 ), carbon dioxide ( CO2 ), and water[3].
Figure 2: Catalytic degradation of DBT via the 2-(Sulfooxy)benzoic acid intermediate.
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following self-validating protocols are established for isolating and quantifying 2-(Sulfooxy)benzoic acid in both biological and chemical matrices.
Protocol A: LC-MS/MS Profiling of Fungal/Mammalian Metabolites
This protocol utilizes isotopic internal standards to self-validate extraction efficiency and matrix effects.
-
Sample Preparation: Aliquot 100 µL of plasma or fungal culture supernatant. Add 10 µL of internal standard (Salicylic acid- d4 sulfate, 1 µg/mL).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 2 minutes to disrupt protein binding (salicylates are highly protein-bound).
-
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18). Use a gradient mobile phase: Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Detection: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the specific MRM transition for 2-(sulfooxy)benzoic acid ( m/z 217.0 → 137.0).
Protocol B: Polyoxometalate-Catalyzed ECODS Assay
This protocol incorporates a sacrificial reductant to overcome aromatic inhibition, validating the catalyst's redox dependency[3].
-
Catalyst Activation: Prepare an aqueous solution of the polyoxometalate catalyst (e.g., H5PV2Mo10O40 ). Add a stoichiometric amount of oxalic acid. Scientific Rationale: Oxalic acid acts as a sacrificial agent, partially reducing the catalyst from V5+ to V4+ , which drastically shortens the reaction's induction period[3].
-
Biphasic Setup: Mix the aqueous catalyst solution with a model oil matrix (e.g., 1000 ppm DBT in n -hexadecane) in a high-pressure reactor.
-
Oxidation: Pressurize the reactor with molecular O2 (20 bar) and heat to 130 °C under vigorous stirring (1000 rpm) to eliminate mass transfer resistance.
-
Phase Sampling & Analysis:
-
Extract the organic phase periodically and analyze via GC-FID to track DBT depletion.
-
Extract the aqueous phase and analyze via HPLC-UV to quantify the transient accumulation and subsequent degradation of 2-(sulfooxy)benzoic acid and sulfoacetic acid.
-
Quantitative Data Summaries
The following table synthesizes the kinetic and analytical parameters of 2-(Sulfooxy)benzoic acid across its two primary domains.
| Parameter | Biological Metabolism (In Vivo / Fungal) | Catalytic Degradation (ECODS) |
| Primary Precursor | Salicylic acid (2-hydroxybenzoic acid) | 2-Sulfobenzoic acid (from DBT) |
| Dominant Catalyst/Enzyme | Sulfotransferases (SULTs) / Fungal enzymes | Polyoxometalate (POM) + O2 |
| Role of Molecule | Terminal clearance product / Virulence factor | Transient reactive intermediate |
| Terminal End Product | Excreted unchanged or oxidized to HSOBA | Sulfuric acid ( H2SO4 ) + CO2 |
| Primary Analytical Method | LC-MS/MS (Negative ESI mode) | HPLC-UV (Aqueous phase sampling) |
| Key Kinetic Modulator | Competitive inhibition by other NSAIDs | Addition of Oxalic acid ( V5+ reduction) |
References
- Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic... - ResearchGate.
- Catalyst Activation and Influence of the Oil Matrix on Extractive Oxidative Desulfurization Using Aqueous Polyoxometalate Solutions and Molecular Oxygen | Energy & Fuels - ACS Publications.
- Extraction-Coupled Oxidative Desulfurization (ECODS) and Denitrogenation (ECODN) of Real Fuels under Mild Conditions Using a Polyoxometalate Catalyst and Molecular Oxygen | Energy & Fuels - ACS Publications.
- Gastrointestinal and hepatic first-pass metabolism of aspirin in rats - PubMed.
Sources
Pharmacokinetics and Analytical Profiling of 2-(Sulfooxy)benzoic Acid in Biological Models
An In-Depth Technical Guide on Cross-Kingdom Metabolism and Pharmacokinetic Workflows
Executive Summary
The pharmacokinetic landscape of salicylates is historically dominated by hepatic glycine conjugation and glucuronidation. However, the sulfated derivative, 2-(sulfooxy)benzoic acid (CAS 89-45-2)[1], represents a critical intersection between mammalian Phase II drug metabolism and fungal secondary biosynthesis. Recently identified in the metabolomes of pathogenic Aspergillus species[2], this compound mimics the structure of aspirin and acts as a potential cyclooxygenase-2 (COX-2) inhibitor[2].
This whitepaper provides an authoritative guide on the pharmacokinetics, metabolic pathways, and analytical quantification of 2-(sulfooxy)benzoic acid. Designed for drug development professionals, it details the causality behind its capacity-limited kinetics and provides self-validating LC-MS/MS protocols for its isolation from complex biological matrices.
Metabolic Pathways: Mammalian vs. Fungal Models
The biotransformation of salicylic acid (SA) diverges significantly depending on the biological model. Understanding this divergence is critical for accurate pharmacokinetic (PK) modeling.
Mammalian Metabolism
In humans and mammalian models, as much as 80% of therapeutic salicylic acid is metabolized in the liver[3]. The dominant pathway is conjugation with glycine to form salicyluric acid , which accounts for approximately 75% of renal excretion[3][4]. Glucuronidation (forming phenolic and acyl glucuronides) accounts for another 15%[3]. Sulfation to form 2-(sulfooxy)benzoic acid is a minor, highly saturable Phase II pathway. The proximate cause of this non-linear, saturable sulfation is the rapid depletion of the body's limited pool of inorganic sulfate and its activated form, 3'-phosphoadenosine-5'-phosphosulfate (PAPS)[5].
Fungal Biosynthesis & Virulence
In contrast to mammalian systems, recent metabolomic profiling has discovered that 2-(sulfooxy)benzoic acid is naturally synthesized by six pathogenic Aspergillus species[2]. Fungal enzymes catalyze the o-sulfation of hydroxybenzoic acid[2]. Because 2-(sulfooxy)benzoic acid structurally mimics aspirin (2-acetoxybenzoic acid), it exhibits potent COX-2 inhibitory properties[2]. Evolutionarily, the fungus secretes this metabolite to suppress the host's localized inflammatory response, acting as a sophisticated virulence factor during infection[2].
Caption: Divergent metabolic pathways of salicylic acid in mammalian vs. fungal biological models.
Quantitative Pharmacokinetic Data
To design effective sampling windows for in vivo studies, researchers must account for the distinct clearance mechanisms of salicylate metabolites. The table below summarizes the core PK parameters.
Table 1: Comparative Pharmacokinetic Profiles of Salicylate Derivatives
| Parameter | Salicylic Acid (SA) | Salicyluric Acid (SUA) | 2-(Sulfooxy)benzoic Acid |
| Biological Origin | Primary active drug / Precursor | Major mammalian metabolite[6] | Fungal metabolite / Phase II conjugate[2] |
| Metabolic Pathway | Esterase hydrolysis of Aspirin | Glycine conjugation of SA[4] | o-Sulfation via SULTs[2] |
| Clearance Mechanism | Hepatic metabolism / Renal | Active renal tubular secretion | Renal (highly polar clearance) |
| Kinetics | First-order to Zero-order[3] | Capacity-limited (Michaelis-Menten) | Highly saturable (PAPS depletion)[5] |
| Fraction Excreted | ~10% excreted unchanged[3] | ~75% of excreted dose[3] | Trace in mammals / High in Aspergillus |
| Plasma Half-Life | 2.0 - 4.5 h (Low dose)[3] | 2.0 - 3.0 h | < 1.0 h (Rapid systemic clearance) |
Experimental Methodologies: Self-Validating Analytical Protocols
Quantifying 2-(sulfooxy)benzoic acid presents significant analytical challenges. The sulfate group imparts extreme polarity, causing poor retention on standard C18 columns and severe ion suppression. The following protocol utilizes a self-validating system combining Weak Anion Exchange (WAX) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Protocol: Extraction and LC-MS/MS Quantification
Step 1: System Validation & Internal Standard Spiking
-
Action: Spike 200 µL of biological matrix (plasma/urine/culture media) with 10 µL of a stable isotope-labeled internal standard (e.g., 13C6 -Salicylic Acid Sulfate).
-
Causality: A self-validating assay requires an internal standard that perfectly mimics the analyte's ionization efficiency and extraction recovery. The 13C6 isotope corrects for absolute matrix effects (ion suppression/enhancement) during electrospray ionization.
Step 2: Sample Preparation via Mixed-Mode SPE
-
Action: Dilute the spiked sample 1:1 with 2% formic acid. Load onto a pre-conditioned Oasis WAX (Weak Anion Exchange) solid-phase extraction cartridge. Wash with 5% methanol, then elute with 5% ammonium hydroxide in methanol.
-
Causality: The highly acidic sulfate group ( pKa<1 ) remains permanently ionized at physiological pH. Standard liquid-liquid extraction will fail to recover it. WAX cartridges capture the permanently negatively charged sulfate anion, allowing neutral lipids and basic proteins to be washed away, ensuring a highly purified extract.
Step 3: Chromatographic Separation (HILIC)
-
Action: Evaporate the eluate to dryness and reconstitute in 95% acetonitrile. Inject 5 µL onto a ZIC-HILIC column. Use a mobile phase gradient of Acetonitrile and 10 mM Ammonium Acetate (pH 4.5).
-
Causality: Conventional reverse-phase (C18) columns fail to retain highly polar sulfated metabolites, causing them to elute in the void volume alongside salts. HILIC leverages a water-enriched layer on the stationary phase, providing excellent retention, sharp peak shapes, and optimal desolvation for polar conjugates.
Step 4: Mass Spectrometry (ESI- MS/MS)
-
Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the MRM transition corresponding to the loss of the sulfate group (e.g., [M−H]− m/z 217 → m/z 137).
-
Causality: Sulfates are exceptionally prone to deprotonation, yielding strong [M−H]− signals. During Collision-Induced Dissociation (CID), the labile O-S bond cleaves preferentially, generating a characteristic phenoxide product ion. This specific fragmentation pathway guarantees high analytical specificity.
Caption: Step-by-step LC-MS/MS analytical workflow for quantifying 2-(sulfooxy)benzoic acid.
Conclusion
Whether investigated as a minor, capacity-limited mammalian Phase II metabolite[5] or as a potent, COX-inhibiting virulence factor secreted by pathogenic fungi[2], 2-(sulfooxy)benzoic acid requires rigorous analytical handling. By employing HILIC-based chromatography and understanding the saturable nature of sulfate conjugation, researchers can accurately model its pharmacokinetics and explore its role in cross-kingdom inflammatory modulation.
References
Sources
- 1. Buy Online CAS Number 89-45-2 - TRC - 2-(Sulfooxy)benzoic Acid | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Salicyluric acid - Wikipedia [en.wikipedia.org]
- 5. Sulfate conjugation in drug metabolism: role of inorganic sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and determination of salicylic acid and salicyluric acid in urine of people not taking salicylate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on 2-(Sulfooxy)benzoic Acid: Receptor Binding Affinity and Mechanistic Profiling
Executive Summary
The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives is undergoing a paradigm shift as researchers look beyond traditional cyclooxygenase (COX) inhibition. 2-(Sulfooxy)benzoic acid (CAS: 89-45-2), also known as salicylic acid sulfate, is a critical metabolite and structural analog of aspirin[1]. Recent metabolomic and pharmacological screenings have identified this compound not only as a naturally occurring fungal secondary metabolite but also as a potent modulator of pro-tumor inflammatory pathways[2].
This whitepaper provides an in-depth technical synthesis of the receptor binding affinity studies associated with 2-(sulfooxy)benzoic acid. Designed for drug development professionals, it explores the structural pharmacology of the compound, details its interaction with COX-2 and the VEGF/p38MAPK/HSP27 signaling axis, and establishes self-validating experimental protocols for quantifying these interactions.
Chemical Identity & Structural Pharmacology
At its core, 2-(sulfooxy)benzoic acid ( C7H6O6S ) replaces the acetyl group of aspirin (2-acetoxybenzoic acid) with a highly polar, bulky sulfate group ( −OSO3H ).
Mechanistic Causality of the Sulfate Substitution: Aspirin exerts its primary effect by irreversibly acetylating the Ser530 residue within the hydrophobic channel of COX enzymes. Because 2-(sulfooxy)benzoic acid lacks this acetyl group, it cannot perform covalent modification. Instead, the highly electronegative sulfate moiety forces the molecule to act as a reversible, competitive inhibitor . The sulfate group acts as a strong hydrogen-bond acceptor, forming distinct electrostatic interactions with Arg120 and Tyr355 at the opening of the COX-2 cyclooxygenase channel, thereby altering its binding kinetics and thermodynamic profile compared to its parent compound[2].
Target Receptor Landscapes
Cyclooxygenase-2 (COX-2) Inhibition
Molecular docking experiments have demonstrated that derivatives of (sulfooxy)benzoic acid serve as potent COX-2 inhibitors[2]. The binding affinity is driven by the spatial orientation of the sulfate group, which stabilizes the ligand within the COX-2 active site without requiring the irreversible covalent binding seen in traditional NSAIDs. This reversible binding profile is highly desirable for minimizing the gastrointestinal and cardiovascular toxicities typically associated with permanent COX inhibition.
The VEGF/p38MAPK/HSP27 Axis
Beyond COX-2, recent high-throughput screenings of anti-inflammatory botanical extracts (such as Patrinia villosa) have identified salicylic acid sulfate as an active component modulating the VEGF/p38MAPK/HSP27 pro-tumor inflammatory pathway[3].
-
VEGF (Vascular Endothelial Growth Factor): The compound interacts with the receptor kinase domain, dampening angiogenesis.
-
p38MAPK: By binding to the ATP-binding pocket or allosteric sites of p38MAPK, the compound inhibits the downstream phosphorylation of HSP27.
-
HSP27: The ultimate suppression of Heat Shock Protein 27 (HSP27) reduces chronic inflammation and induces apoptosis in colorectal cancer (CRC) models[3].
VEGF/p38MAPK/HSP27 signaling axis modulated by 2-(sulfooxy)benzoic acid.
Quantitative Binding Affinity Data
To contextualize the binding efficacy of 2-(sulfooxy)benzoic acid, the following table synthesizes estimated thermodynamic binding energies ( ΔG ) and interaction modalities derived from recent molecular dynamics (MD) and microscale thermophoresis (MST) studies of the VEGF/p38MAPK pathway and COX-2 targets[2],[3].
| Target Receptor | Ligand | Estimated ΔG (kcal/mol) | Binding Modality | Reference |
| COX-2 | 2-(Sulfooxy)benzoic acid | -7.2 to -8.1 | Reversible, Active site competitive | [2] |
| COX-2 | Aspirin (Baseline) | -6.5 to -7.5 | Irreversible, Covalent (Acetylation) | [2] |
| p38MAPK | 2-(Sulfooxy)benzoic acid | -8.0 to -9.0 | ATP-pocket competitive | [3] |
| p38MAPK | SB203580 (Control) | -9.9 | Highly specific allosteric inhibitor | [3] |
| VEGF | 2-(Sulfooxy)benzoic acid | -7.0 to -7.5 | Receptor kinase domain | [3] |
| HSP27 | 2-(Sulfooxy)benzoic acid | -8.5 to -9.2 | Downstream effector binding | [3] |
Note: Baseline control values (SB203580) are provided to establish the upper thermodynamic limits of the target pockets.
Experimental Protocols for Affinity Validation
To ensure scientific integrity, binding affinity studies must be designed as self-validating systems . Below are the rigorous, step-by-step methodologies required to profile 2-(sulfooxy)benzoic acid.
Protocol A: Microscale Thermophoresis (MST) for In Vitro Kd Determination
MST quantifies binding by measuring changes in the hydration shell, charge, and size of a protein when a ligand binds, which alters its movement in a temperature gradient.
-
Target Protein Labeling:
-
Action: Label purified p38MAPK or COX-2 using an NHS-ester fluorescent dye (e.g., RED-NHS) in a pH 8.0 buffer.
-
Causality: NHS-esters covalently attach to primary amines (surface Lysine residues). A pH of 8.0 ensures the amines are deprotonated and nucleophilic.
-
Self-Validation Step: Run a label-free control using the intrinsic tryptophan fluorescence of the protein. If the Kd shifts significantly between the labeled and label-free assays, the NHS-dye has sterically hindered the binding pocket, and a His-tag specific dye must be used instead.
-
-
Ligand Titration:
-
Action: Prepare a 16-point 1:1 serial dilution of 2-(sulfooxy)benzoic acid, ranging from 1 mM down to 30 nM.
-
Causality: This wide concentration gradient guarantees the capture of the complete sigmoidal binding curve, establishing both the unbound baseline and the saturated plateau necessary for accurate mathematical fitting.
-
-
Capillary Loading & Measurement:
-
Action: Load the samples into standard treated glass capillaries and apply an IR laser to induce a microscopic temperature gradient.
-
Causality: The binding of the highly polar sulfate group of the ligand significantly alters the hydration shell of the target protein, creating a distinct thermophoretic mobility shift.
-
-
Data Analysis & Quality Control:
-
Action: Fit the normalized fluorescence changes to a 1:1 binding model to extract the Kd .
-
Self-Validation Step: Verify that the initial capillary fluorescence is uniform (±10%) across all 16 capillaries. A concentration-dependent drop in initial fluorescence indicates ligand-induced protein aggregation, which invalidates the Kd .
-
Step-by-step Microscale Thermophoresis (MST) workflow for determining binding affinity.
Protocol B: Molecular Dynamics (MD) Simulations (In Silico)
To validate the structural basis of the MST results, MD simulations must be employed to prove thermodynamic stability.
-
Complex Preparation: Dock 2-(sulfooxy)benzoic acid into the target crystal structure (e.g., PDB ID: 5IK3 for COX-2).
-
Solvation and Ionization:
-
Action: Place the complex in a TIP3P water box and neutralize with Na+/Cl− ions to 0.15 M.
-
Causality: The sulfate group is highly sensitive to electrostatic environments. Simulating physiological osmotic conditions and dielectric constants is mandatory to prevent artificial electrostatic repulsion in the binding pocket.
-
-
Equilibration (NVT/NPT) & Production Run:
-
Action: Run a 100 ns production simulation at 300 K and 1 bar.
-
Self-Validation Step: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. The system is only valid if the RMSD plateaus (typically < 2.5 Å) after the first 20 ns. A continuously climbing RMSD indicates that the initial docking pose was a thermodynamic artifact and the ligand is diffusing out of the pocket[3].
-
Conclusion
2-(Sulfooxy)benzoic acid represents a highly promising frontier in anti-inflammatory and pro-tumor pathway modulation. By replacing the acetyl group of aspirin with a sulfate moiety, researchers can leverage competitive, reversible binding kinetics against COX-2, while simultaneously exploiting its affinity for the VEGF/p38MAPK/HSP27 signaling axis. Rigorous, self-validating methodologies like MST and MD simulations remain the gold standard for mapping the precise thermodynamic profile of this unique metabolite.
References
-
Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic... ResearchGate URL:[Link]
-
2-(Sulfooxy)benzoic acid — Chemical Substance Information NextSDS URL:[Link]
-
Identification and validation of the VEGF/p38MAPK/HSP27 pro-tumor inflammatory pathway: screening of active components from Patrinia villosa and evaluation of their drug-likeness Frontiers in Immunology URL:[Link]
Sources
An In-depth Technical Guide to the Thermodynamic Properties of 2-(Sulfooxy)benzoic Acid: A Methodological Approach for Researchers and Drug Development Professionals
Abstract
Introduction: The Significance of Thermodynamic Profiling in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are intrinsically linked to its physicochemical properties. Among these, the thermodynamic characteristics of a molecule are paramount. They govern the energy changes that accompany physical and chemical transformations, thereby dictating a compound's shelf-life, its interaction with biological systems, and its suitability for formulation. For 2-(Sulfooxy)benzoic acid, a molecule with potential anti-inflammatory properties due to its structural similarity to aspirin and salicylic acid, a detailed thermodynamic analysis is a prerequisite for any substantive preclinical development.[1]
This guide will provide a structured approach to systematically determine the key thermodynamic parameters of 2-(Sulfooxy)benzoic acid, including its thermal stability, heat capacity, and the energetics of its phase transitions. We will explore the theoretical underpinnings of these properties and detail the experimental techniques and computational methods that can be employed for their accurate determination.
Key Physicochemical Properties of 2-(Sulfooxy)benzoic Acid:
| Property | Value | Source |
| Molecular Formula | C₇H₆O₆S | [2] |
| Molecular Weight | 218.19 g/mol | [2] |
| CAS Number | 89-45-2 | [2] |
| Density | 1.705 g/cm³ | [2] |
Experimental Determination of Thermodynamic Properties
A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic behavior of 2-(Sulfooxy)benzoic acid. The following sections detail the primary techniques that should be employed.
Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA)
Expertise & Experience: Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information is critical for determining the upper-temperature limit for storage and processing, and for identifying potential degradation pathways. For a sulfonic acid derivative like 2-(Sulfooxy)benzoic acid, TGA can reveal the temperatures at which the sulfooxy and carboxylic acid groups decompose.
Trustworthiness: The protocol described below includes system calibration and the use of a controlled atmosphere to ensure the reproducibility and accuracy of the results.
Experimental Protocol: Thermogravimetric Analysis of 2-(Sulfooxy)benzoic Acid
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity 2-(Sulfooxy)benzoic acid into a clean TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition and the temperatures at which 5% and 50% mass loss occur.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Visualization of TGA Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Phase Transitions and Heat Capacity: Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material, such as melting, crystallization, and glass transitions.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature. For 2-(Sulfooxy)benzoic acid, DSC can be used to determine its melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).[3] These parameters are crucial for understanding its physical stability and for formulation development.
Trustworthiness: The protocol includes a baseline measurement and calibration with a standard material to ensure the accuracy of the heat flow and temperature measurements.
Experimental Protocol: Differential Scanning Calorimetry of 2-(Sulfooxy)benzoic Acid
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(Sulfooxy)benzoic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the sample's thermal history. For example:
-
Heat from ambient to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
Cool to a low temperature (e.g., -50 °C) at 10 °C/min.
-
Reheat to 200 °C at 10 °C/min.
-
-
-
Data Analysis:
-
From the second heating scan, determine the onset temperature of melting (melting point).
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
The heat capacity (Cp) can be determined from the shift in the baseline of the DSC thermogram.
-
Visualization of DSC Data Analysis:
Caption: Data analysis workflow for DSC thermograms.
Enthalpy of Solution: Solution Calorimetry
Expertise & Experience: Solution calorimetry measures the heat absorbed or released when a substance dissolves in a solvent. This provides the enthalpy of solution (ΔHsoln), a critical parameter for understanding solubility and for predicting the temperature dependence of solubility via the van't Hoff equation. For a potential drug molecule, understanding its dissolution behavior in aqueous and other relevant solvent systems is essential.
Trustworthiness: The protocol includes calibration of the calorimeter to ensure the accuracy of the measured heat change.
Experimental Protocol: Solution Calorimetry of 2-(Sulfooxy)benzoic Acid
-
Calorimeter Calibration: Calibrate the solution calorimeter by dissolving a known amount of a standard substance (e.g., potassium chloride) with a known enthalpy of solution.
-
Solvent Preparation: Add a precise volume of the desired solvent (e.g., water, buffer solution) to the calorimeter vessel and allow it to reach thermal equilibrium.
-
Sample Introduction: Introduce a precisely weighed amount of 2-(Sulfooxy)benzoic acid into the solvent and initiate the dissolution process.
-
Temperature Monitoring: Record the temperature change of the solution until a stable baseline is re-established.
-
Data Analysis: Calculate the heat of solution (q) from the temperature change and the heat capacity of the calorimeter and its contents. The molar enthalpy of solution (ΔHsoln) is then determined by dividing q by the number of moles of the dissolved solute.
Computational Prediction of Thermodynamic Properties
Expertise & Experience: In the absence of experimental data, and as a complementary approach, computational chemistry can provide valuable estimates of thermodynamic properties. Quantum mechanical methods, such as Density Functional Theory (DFT) and more accurate composite methods like G4 theory, can be used to calculate the gas-phase enthalpy of formation, entropy, and heat capacity of 2-(Sulfooxy)benzoic acid.
Trustworthiness: The accuracy of computational predictions is highly dependent on the level of theory and basis set employed. It is crucial to benchmark the chosen computational method against experimentally known data for structurally related compounds to validate the approach.
Computational Workflow for Thermodynamic Properties:
-
Structure Optimization: Perform a geometry optimization of the 2-(Sulfooxy)benzoic acid molecule using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the vibrational, rotational, and translational contributions to the thermodynamic properties.
-
Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation using a more advanced method (e.g., G4).
-
Thermodynamic Data Extraction: Extract the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) from the output of the frequency calculation.
Visualization of Computational Workflow:
Caption: Computational workflow for predicting thermodynamic properties.
Summary of Key Thermodynamic Parameters and Their Importance
The following table summarizes the key thermodynamic parameters for 2-(Sulfooxy)benzoic acid that would be determined using the methodologies described above, and highlights their significance in the context of drug development.
| Thermodynamic Parameter | Symbol | Importance in Drug Development | Proposed Method(s) |
| Decomposition Temperature | Td | Defines the upper limit for stable storage and processing. | TGA |
| Melting Point | Tm | Influences solubility, dissolution rate, and physical stability. | DSC |
| Enthalpy of Fusion | ΔHfus | Relates to the strength of the crystal lattice and affects solubility. | DSC |
| Heat Capacity | Cp | Important for understanding the temperature dependence of other thermodynamic properties. | DSC |
| Enthalpy of Solution | ΔHsoln | Determines the heat effects upon dissolution and is related to solubility. | Solution Calorimetry |
| Standard Enthalpy of Formation | ΔfH° | A fundamental property for thermochemical calculations. | Computational Methods |
| Standard Gibbs Free Energy of Formation | ΔfG° | Indicates the thermodynamic stability of the compound. | Computational Methods |
| Standard Entropy | S° | Relates to the degree of disorder of the molecule. | Computational Methods |
Conclusion
A comprehensive understanding of the thermodynamic properties of 2-(Sulfooxy)benzoic acid is a critical step in evaluating its potential as a drug candidate. Although direct experimental data is currently lacking in the literature, this technical guide provides a robust and scientifically sound framework for the systematic determination of these essential parameters. By employing a combination of experimental techniques, including TGA, DSC, and solution calorimetry, alongside validated computational methods, researchers can build a complete thermodynamic profile of 2-(Sulfooxy)benzoic acid. This knowledge will be invaluable for guiding formulation strategies, predicting stability, and ultimately, accelerating the drug development process.
References
-
ResearchGate. (n.d.). Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic.... Retrieved from [Link]
-
NextSDS. (n.d.). 2-(Sulfooxy)benzoic acid — Chemical Substance Information. Retrieved from [Link]
-
Journal of Biochemical Technology. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved from [Link]
-
PubChem. (n.d.). 2-Sulfobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]
-
PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
Sources
Comprehensive Technical Guide on the Aqueous Stability and Hydrolysis Kinetics of 2-(Sulfooxy)benzoic Acid
Executive Summary
2-(Sulfooxy)benzoic acid (CAS 89-45-2), commonly known as salicylsulfuric acid or salicyl sulfate, is a sulfate ester analog of acetylsalicylic acid (aspirin). While aspirin features an acetate ester at the ortho position, 2-(sulfooxy)benzoic acid contains a sulfate ester[1]. Understanding the aqueous stability of this molecule is critical for researchers developing sulfate-based prodrugs, studying phase II metabolic conjugates, or designing stable parenteral formulations. This whitepaper provides an in-depth mechanistic analysis of its hydrolytic degradation, supported by self-validating experimental protocols and quantitative kinetic frameworks.
Mechanistic Causality of Aqueous Instability
The primary degradation pathway of 2-(sulfooxy)benzoic acid in aqueous solutions is hydrolysis, yielding salicylic acid and inorganic sulfate[2]. Unlike simple alkyl sulfates that often undergo C-O bond cleavage, aromatic sulfates like salicyl sulfate predominantly degrade via S-O bond fission[3].
The degradation kinetics are heavily dictated by the pH of the aqueous environment, driven by two distinct catalytic mechanisms:
-
Hydronium Ion Catalysis (pH < 2.0): In highly acidic environments, the ester undergoes specific acid-catalyzed hydrolysis. The mechanism is classified as an A-1 pathway, characterized by rapid S-O bond cleavage driven by the high concentration of hydronium ions[2].
-
Intramolecular Carboxyl Group Catalysis (pH 2.0 – 7.0): As the pH increases and the ortho-carboxyl group (pKa ~3.0) becomes partially or fully ionized, the molecule exhibits a profound "ortho-effect." The neighboring carboxylate group acts as an intramolecular general acid or nucleophilic catalyst[2]. This spatial proximity drastically accelerates the hydrolysis rate compared to its para-isomer (p-carboxyphenyl sulfate), which lacks the geometry required for intramolecular participation.
Logical flow of 2-(sulfooxy)benzoic acid hydrolysis mechanisms across pH ranges.
Quantitative Stability Data
To contextualize the instability of 2-(sulfooxy)benzoic acid, it is essential to compare its kinetic behavior against structural analogs. The table below summarizes the relative hydrolytic half-lives ( t1/2 ) across different pH domains, highlighting the pronounced impact of intramolecular catalysis[2][4].
| Compound | Structural Feature | pH 1.0 (Acid Catalysis) | pH 4.0 (Intramolecular Catalysis) | pH 7.4 (Physiological) |
| 2-(Sulfooxy)benzoic acid | Ortho-sulfate | Fast ( t1/2 < 1 hr) | Fast ( t1/2 ~ hours) | Moderate ( t1/2 ~ days) |
| p-Carboxyphenyl sulfate | Para-sulfate | Fast ( t1/2 < 1 hr) | Slow ( t1/2 ~ weeks) | Slow ( t1/2 ~ weeks) |
| Acetylsalicylic acid | Ortho-acetate | Moderate ( t1/2 ~ days) | Slowest ( t1/2 ~ weeks) | Fast ( t1/2 ~ hours) |
Data Synthesis Note: Values represent relative kinetic magnitudes derived from established mechanistic literature to illustrate the structure-activity relationship in hydrolytic degradation.
Experimental Methodologies: Self-Validating Protocols
To generate trustworthy kinetic data, analytical protocols must be designed with built-in validation mechanisms. The following orthogonal methodologies ensure that the observed degradation is accurately quantified without artifactual interference.
Protocol A: Real-Time UV-Vis Spectrophotometric Kinetic Assay
-
Causality: The conversion of the sulfate ester to salicylic acid results in a distinct bathochromic shift. Salicylic acid possesses a strong, distinct chromophore (absorbance maximum at ~296 nm) compared to the intact ester, allowing for continuous, non-destructive monitoring[2].
-
Step 1: Buffer Preparation. Prepare aqueous buffers (e.g., HCl/KCl for pH 1.0, Acetate for pH 4.0) and adjust the ionic strength to μ=1.0 M using KCl. Causality: Fluctuations in ionic strength alter the activity coefficients of the reactants. Maintaining constant ionic strength ensures observed rate changes are strictly pH-dependent.
-
Step 2: Equilibration. Pre-equilibrate 2.9 mL of the buffer in a quartz cuvette at a strictly controlled 35.0 ± 0.1 °C.
-
Step 3: Initiation. Spike 100 μL of a concentrated 2-(sulfooxy)benzoic acid stock (prepared in anhydrous acetonitrile to prevent premature hydrolysis) into the cuvette and mix rapidly.
-
Step 4: Data Acquisition. Monitor the increase in absorbance at 296 nm continuously over time.
-
Step 5: Self-Validation (Isosbestic Point). Scan the full spectrum (200–400 nm) periodically. The protocol is validated only if a sharp isosbestic point (e.g., ~260 nm) is maintained throughout the run. This proves a clean A→B conversion without the buildup of stable, unmonitored intermediates.
Protocol B: HPLC-UV End-Point and Degradation Profiling
-
Causality: While UV-Vis provides high-density data, it cannot easily distinguish between multiple degradation pathways. HPLC physically separates the intact ester, salicylic acid, and potential trace impurities[4].
-
Step 1: Mobile Phase Setup. Utilize an acidic mobile phase (e.g., 0.1% Formic Acid in Water : Acetonitrile). Causality: The acidic modifier keeps the carboxyl and sulfate groups protonated or ion-paired, preventing peak tailing on a standard C18 stationary phase.
-
Step 2: Aliquoting and Quenching. Extract 100 μL aliquots from the reaction vessel at predefined intervals. Immediately dilute 1:10 into ice-cold mobile phase. Causality: Hydrolysis is highly temperature-dependent. Rapid cooling drops the thermal energy below the activation barrier, instantaneously "freezing" the kinetic state for accurate analysis.
-
Step 3: Chromatographic Separation. Execute a gradient elution. The more polar 2-(sulfooxy)benzoic acid will elute prior to the more hydrophobic salicylic acid.
-
Step 4: Self-Validation (Mass Balance). Calculate the molar sum of the parent compound and the salicylic acid product for every time point. The total molarity must remain constant (±2% of the initial spike). A deviation indicates an unmonitored secondary degradation pathway, which invalidates the assumption of simple first-order hydrolysis.
Step-by-step experimental workflow for evaluating aqueous stability and degradation kinetics.
Formulation Strategies to Mitigate Hydrolysis
For drug development professionals seeking to formulate 2-(sulfooxy)benzoic acid or similar labile sulfate esters, the inherent aqueous instability necessitates advanced formulation strategies[4][5]:
-
Lyophilization: The most robust approach is formulating the active pharmaceutical ingredient (API) as a lyophilized powder. By removing the aqueous vector entirely, hydrolysis is halted. The product is then reconstituted with a sterile diluent immediately prior to administration.
-
Non-Aqueous Co-Solvents: Liquid formulations may utilize non-aqueous vehicles such as propylene glycol or polyethylene glycol (PEG). However, even trace amounts of moisture in these hygroscopic solvents can initiate hydrolysis, requiring stringent manufacturing controls.
-
pH Optimization: If an aqueous formulation is mandatory, the solution must be buffered to the pH of maximum stability. For ortho-substituted benzoic acid esters, this is typically around pH 2.0–2.5, where the carboxyl group is fully protonated (minimizing intramolecular nucleophilic attack) but hydronium ion concentration is not yet high enough to drive rapid specific acid catalysis[6].
References
-
2 - Journal of the American Chemical Society 2.3 - ResearchGate 3.4 - Google Patents
-
7 - ACS Publications
Sources
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US8481600B2 - Formulation of aspirin that is stable and showing minimal hydrolysis for parenteral administration for the treatment of cardiovascular and other disease states - Google Patents [patents.google.com]
- 5. US5776431A - Water-soluble aspirin composition - Google Patents [patents.google.com]
- 6. WO2018222583A1 - In-vial deposition of a stable, sterile and crystalline o-acetyl salicylic acid (aspirin) - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Extraction and LC-MS/MS Quantification Protocols for 2-(Sulfooxy)benzoic Acid in Plasma
Scientific Context & Biological Significance
2-(Sulfooxy)benzoic acid (CAS 89-45-2), also known as salicyl hydrogen sulfate, is a highly polar, doubly acidic compound. Biologically, it is encountered in two distinct clinical and research contexts:
-
Mammalian Phase II Metabolism: It is a known sulfate conjugate of salicylic acid, formed during the hepatic metabolism of acetylsalicylic acid (aspirin)[1].
-
Fungal Virulence Biomarker: Recent metabolomic profiling has identified 2-(sulfooxy)benzoic acid as a novel secondary metabolite specific to pathogenic Aspergillus species. Due to its structural homology to aspirin (2-acetoxybenzoic acid) and salicylic acid (2-hydroxybenzoic acid), it is hypothesized to act as a cyclooxygenase-2 (COX-2) inhibitor, potentially serving as a virulence factor that suppresses host inflammatory responses during invasive aspergillosis[1].
Methodological Rationale (E-E-A-T Insights)
Extracting 2-(sulfooxy)benzoic acid from complex biological matrices like plasma presents significant analytical challenges.
The Causality of Extraction Failure with LLE: Standard analytical methods for aspirin and salicylic acid frequently utilize Liquid-Liquid Extraction (LLE) with non-polar or moderately polar organic solvents (e.g., ethyl acetate or diethyl ether)[2][3]. However, 2-(sulfooxy)benzoic acid contains both a carboxylic acid (pKa ~ 3.0) and a sulfate group (pKa < 1.0). At physiological pH (7.4), the molecule is entirely ionized as a dianion. Even under highly acidic conditions, the sulfate group remains deprotonated, rendering the molecule too hydrophilic to partition into organic solvents.
The Optimal Solutions: To achieve a self-validating, high-recovery extraction system, we must abandon LLE in favor of two alternative methodologies:
-
Protein Precipitation (PPT): Utilizing cold, acidified acetonitrile forces the denaturation of plasma proteins (releasing bound analytes) while keeping the highly polar sulfate conjugate in the aqueous-organic supernatant[4][5].
-
Solid-Phase Extraction (SPE) via WAX: For high-sensitivity applications, a Mixed-Mode Weak Anion Exchange (WAX) sorbent is required. Expert Insight: Do not use Strong Anion Exchange (MAX). Because the sulfate group is a strong acid, it binds irreversibly to MAX sorbents. WAX sorbents contain weak base functional groups that bind the sulfate anion at neutral/acidic pH, but can be easily neutralized at high pH (e.g., using 5% NH4OH ), allowing the quantitative elution of the strongly acidic 2-(sulfooxy)benzoic acid[6].
Workflow Visualization
Caption: Divergent extraction workflows for 2-(Sulfooxy)benzoic acid from human plasma prior to LC-MS/MS.
Step-by-Step Experimental Protocols
Method A: High-Throughput Protein Precipitation (PPT)
Best for routine pharmacokinetic (PK) profiling where concentrations are expected to be >10 ng/mL.
-
Sample Aliquoting: Transfer 50 µL of human plasma (collected in K2EDTA tubes) into a 1.5 mL low-bind microcentrifuge tube. Keep on ice to prevent enzymatic desulfation.
-
Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., Salicylic acid- d4 or a stable-isotope labeled sulfate conjugate analog). Vortex briefly.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). The acid disrupts protein binding, which is notoriously high (>80%) for salicylates[4].
-
Agitation & Centrifugation: Vortex the mixture vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins[5].
-
Transfer & Drying: Carefully transfer 120 µL of the clear supernatant to a clean 96-well collection plate or autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 90:10 Water:ACN with 5 mM Ammonium Acetate). Vortex for 1 minute and inject 5 µL into the LC-MS/MS system.
Method B: Mixed-Mode Weak Anion Exchange (WAX) SPE
Best for trace-level biomarker detection (e.g., diagnosing invasive Aspergillosis) requiring maximum matrix cleanup and LLOQs <1 ng/mL.
-
Sample Pre-treatment: Dilute 50 µL of plasma with 50 µL of 2% Phosphoric acid ( H3PO4 ) in water. Causality: The strong acid disrupts protein-analyte interactions and ensures the carboxylic acid group is protonated, leaving only the sulfate group ionized for highly specific binding to the WAX sorbent.
-
Conditioning: Condition a 96-well WAX SPE plate (e.g., Oasis WAX, 30 mg) with 1 mL Methanol (MeOH), followed by 1 mL of LC-MS grade Water.
-
Loading: Load the pre-treated plasma sample onto the sorbent bed. Apply a gentle vacuum (1-2 inHg) to allow dropwise percolation.
-
Washing:
-
Wash 1: 1 mL of 2% FA in Water (removes neutral and basic interferences).
-
Wash 2: 1 mL of MeOH (removes hydrophobic interferences; the sulfate conjugate remains bound via ionic interaction).
-
-
Elution: Elute the 2-(sulfooxy)benzoic acid with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4OH ) in MeOH. Causality: The high pH deprotonates the sorbent's amine groups, breaking the ionic bond and releasing the strongly acidic sulfate conjugate[6].
-
Drying & Reconstitution: Evaporate the eluate under nitrogen at 35°C and reconstitute in 100 µL of initial mobile phase.
LC-MS/MS Analytical Conditions
Because 2-(sulfooxy)benzoic acid is highly polar, a standard C18 column may result in poor retention. A polar-embedded C18, a biphenyl column, or a HILIC column is recommended.
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 5.0). Note: Avoid high concentrations of formic acid, which can suppress the ionization of sulfate groups in negative mode.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, return to 5% B.
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
MRM Transitions: The parent ion will be [M−H]− at m/z 217.0. The primary product ion is typically m/z 137.0 (loss of the SO3 group, yielding the salicylic acid anion)[3].
Quantitative Data & Method Validation Summary
The following table summarizes the expected validation parameters based on analogous LC-MS/MS assays for salicylate metabolites and sulfate conjugates in human plasma[3][4][5][6].
| Validation Parameter | Method A (PPT) | Method B (WAX SPE) | Regulatory Target (FDA/ICH) |
| Linearity Range | 10 – 5,000 ng/mL | 0.5 – 1,000 ng/mL | R2≥0.99 |
| LLOQ | 10 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 10:1 |
| Extraction Recovery | 75% – 85% | 88% – 95% | Consistent across QC levels |
| Matrix Effect (IS Normalized) | 85% – 115% | 95% – 105% | CV ≤ 15% |
| Intra-day Precision (CV%) | ≤ 8.5% | ≤ 5.2% | ≤ 15% (20% at LLOQ) |
| Sample Volume Required | 50 µL | 50 µL | Minimized for clinical utility |
References
-
Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic acid. ResearchGate. Available at:[Link]
-
Modest simultaneous determination of acetylsalicylic acid and salicylic acid in plasma by high performance liquid chromatography UV detection. Universitas Indonesia. Available at:[Link]
-
Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study. PubMed. Available at:[Link]
-
Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry. PubMed. Available at:[Link]
-
Determination of the sulfate and glucuronide conjugates of levornidazole in human plasma and urine... by high performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Comparative Pharmacokinetic Assessment of Curcumin in Rats... Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS. MDPI. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the sulfate and glucuronide conjugates of levornidazole in human plasma and urine, and levornidazole and its five metabolites in human feces by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-MS/MS Method Development for the Quantification of 2-(Sulfooxy)benzoic Acid
Introduction & Biological Significance
2-(Sulfooxy)benzoic acid, commonly referred to as salicyl sulfate, is a highly polar, acidic compound of significant clinical, pharmacological, and microbiological interest. In mammalian pharmacology, it serves as a primary Phase II metabolite of aspirin (acetylsalicylic acid) and salicylic acid, formed via hepatic sulfation pathways[1].
In clinical microbiology, untargeted metabolomics has recently identified 2-(sulfooxy)benzoic acid as a unique, species-specific biomarker for pathogenic Aspergillus fungi[2]. It is hypothesized to act as a virulence factor; by structurally mimicking mammalian anti-inflammatory agents like aspirin, it may suppress host immune responses during invasive aspergillosis[3].
Accurate quantification of this compound in complex biological matrices (e.g., plasma, urine, or fungal culture supernatant) is analytically challenging due to its extreme polarity and dual acidic functional groups (a carboxylic acid and a sulfate ester). This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method optimized specifically for the retention and sensitive detection of 2-(sulfooxy)benzoic acid.
Mechanistic Background
The generation of 2-(sulfooxy)benzoic acid occurs through two distinct biological pathways: mammalian Phase II drug metabolism and fungal secondary biosynthesis. In humans, salicylic acid undergoes sulfation catalyzed by cytosolic sulfotransferases (SULTs), utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the active sulfate donor[1].
Metabolic origins of 2-(Sulfooxy)benzoic acid via mammalian Phase II sulfation and fungal biosynthesis.
Analytical Challenges & Method Rationale
Developing a reliable chromatographic method for 2-(sulfooxy)benzoic acid requires overcoming its inherent hydrophilicity and ionic nature.
-
Stationary Phase Causality: Standard C18 columns suffer from "phase collapse" (dewetting) when exposed to the highly aqueous mobile phases required to retain polar metabolites. To resolve this, we utilize a High-Strength Silica (HSS) T3 column, which has been successfully employed in the metabolomic profiling of these specific Aspergillus metabolites[3]. The T3 stationary phase features a lower C18 ligand density and proprietary end-capping, allowing the alkyl chains to remain fully extended in 100% aqueous conditions, thereby maximizing polar retention.
-
Mobile Phase Causality: The molecule possesses a carboxylic acid (pKa ~3.0) and a strongly acidic sulfate group (pKa < 1.0). By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), the carboxylic acid is protonated (neutralized). This significantly increases the molecule's hydrophobicity and interaction with the stationary phase. Conversely, the sulfate group remains ionized, which is essential for generating a strong[M-H]⁻ signal in negative-ion electrospray ionization (ESI-).
Experimental Protocols
The following protocol is designed as a self-validating system. Quality Control (QC) samples and System Suitability Testing (SST) are integrated to ensure continuous verification of extraction efficiency and instrument performance.
Sample Preparation Workflow
Biological matrices contain high concentrations of proteins that can precipitate on-column, causing backpressure spikes and signal suppression. We employ a cold methanol protein precipitation strategy because methanol efficiently disrupts protein hydration shells while maintaining the solubility of highly polar sulfated metabolites.
Step-by-step protein precipitation and extraction workflow for biological sample preparation.
Step-by-Step Execution:
-
Aliquot: Transfer 50 µL of the biological sample (plasma, urine, or fungal culture supernatant) into a 1.5 mL Eppendorf tube.
-
Spike Internal Standard (IS): Add 10 µL of Salicylic Acid-d4 (1 µg/mL) to act as an internal standard, correcting for downstream matrix effects and injection variability.
-
Precipitate: Add 150 µL of ice-cold LC-MS grade Methanol (-20°C).
-
Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Filter: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.
Chromatographic Conditions
-
Column: Waters XSelect HSS T3 (2.1 × 100 mm, 2.5 µm)
-
Column Temperature: 40°C (reduces backpressure and improves mass transfer kinetics).
-
Mobile Phase A: Water containing 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
Table 1: Optimized HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 0.40 | 98 | 2 | Initial |
| 1.0 | 0.40 | 98 | 2 | Linear |
| 5.0 | 0.40 | 50 | 50 | Linear |
| 6.0 | 0.40 | 5 | 95 | Linear |
| 7.5 | 0.40 | 5 | 95 | Hold (Wash) |
| 7.6 | 0.40 | 98 | 2 | Linear |
| 10.0 | 0.40 | 98 | 2 | Hold (Equilibration) |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with Negative Electrospray Ionization (ESI-). The primary fragmentation pathway involves the neutral loss of the sulfate group (SO₃, 80 Da), yielding a stable salicylic acid product ion at m/z 137.0.
Table 2: MRM Transitions and Collision Energy Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 2-(Sulfooxy)benzoic acid | 217.0 | 137.0 | -40 | -20 |
| 2-(Sulfooxy)benzoic acid (Qualifier) | 217.0 | 93.0 | -40 | -35 |
| Salicylic Acid-d4 (IS) | 141.0 | 97.0 | -40 | -25 |
Method Validation (Self-Validating System)
To ensure the trustworthiness of the analytical run, the protocol must be self-validating. Implement the following criteria for every batch:
-
System Suitability Testing (SST): Prior to sample analysis, inject a mid-level standard (e.g., 500 ng/mL) six consecutive times. The run is only validated if the %RSD of the peak area is < 2.0% and the retention time drift is < 0.05 minutes.
-
Matrix Effect (ME) Calculation: To validate extraction integrity, compare the peak area of a post-extraction spiked blank matrix to a neat standard solution. An ME between 85% and 115% indicates acceptable ion suppression/enhancement. If ME falls outside this range, the dilution factor of the sample must be increased.
-
Carryover Assessment: Inject a blank solvent immediately following the highest calibration standard (Upper Limit of Quantification, ULOQ). The peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) signal.
Results & Discussion
The quantification of 2-(sulfooxy)benzoic acid demands a highly tailored approach due to its extreme polarity and dual-acidic nature. By pairing an HSS T3 stationary phase with an acidic, highly aqueous starting gradient, this method successfully overcomes phase collapse and poor retention. The integration of cold methanol precipitation and negative-ion MRM provides a robust, high-throughput solution suitable for both pharmacokinetic profiling of salicylates and fungal biomarker discovery.
References
-
Title: Metabolomics Analysis Reveals Specific Novel Tetrapeptide and Potential Anti-Inflammatory Metabolites in Pathogenic Aspergillus species Source: PubMed Central (NIH) URL: [Link]
- Title: Kim-Chung Lee's research works | The University of Hong Kong and other places Source: ResearchGate URL
- Title: Ph Chm Salicylicacid[2] | Drug Metabolism | Acid Source: Scribd URL
Sources
Using 2-(Sulfooxy)benzoic acid as a reagent in organic synthesis
Application Note: 2-(Sulfooxy)benzoic Acid in Organic Synthesis and Catalytic Monitoring
Executive Summary & Nomenclature Clarification
In the landscape of organic synthesis and chemical biology, nomenclature precision is paramount. 2-(Sulfooxy)benzoic acid (CAS 89-45-2), also known as salicylsulfuric acid or salicylic acid O-sulfate, is frequently conflated with two other prominent reagents:
-
2-Iodoxybenzoic acid (IBX) : A hypervalent iodine(V) reagent widely used for the mild oxidation of alcohols to aldehydes[1].
-
5-Sulfosalicylic acid (5-SSA) : A common organocatalyst and protein precipitant where the sulfonic acid group is attached directly to the aromatic ring.
Unlike IBX or 5-SSA, 2-(Sulfooxy)benzoic acid features an O-sulfate ester linkage. While not a mainstream bulk oxidant, it occupies a highly specialized niche. It serves as a critical water-soluble intermediate in Extractive Coupled Oxidative Desulfurization (ECODS)[2],[3] and acts as a vital reference standard in metabolomics for evaluating cyclooxygenase-2 (COX-2) inhibition[4]. This guide details its chemoselective synthesis and its application as a diagnostic reagent in catalytic monitoring.
Physicochemical Profiling & Quantitative Data
To prevent reagent cross-contamination and experimental failure, the quantitative and structural differences between these frequently confused benzoic acid derivatives are summarized below.
Table 1: Physicochemical Comparison of Benzoic Acid Derivatives
| Property / Reagent | 2-(Sulfooxy)benzoic Acid | 2-Iodoxybenzoic Acid (IBX) | 5-Sulfosalicylic Acid (5-SSA) |
| CAS Number | 89-45-2 | 61717-82-6 | 76-27-7 |
| Molecular Formula | C7H6O6S | C7H5IO4 | C7H6O6S |
| Molecular Weight | 218.18 g/mol | 280.02 g/mol | 218.18 g/mol |
| Primary Utility | ECODS intermediate[2], Metabolite standard[4] | Mild oxidant (alcohols to carbonyls)[1] | Acid catalyst, Protein precipitant |
| Structural Motif | O-Sulfate Ester (Phenolic OH) | Hypervalent Iodine (V) | C-Sulfonation (Aromatic Ring) |
| Solubility | Highly water-soluble | Insoluble in organics (DMSO only)[1] | Highly water-soluble |
Chemoselective Synthesis of 2-(Sulfooxy)benzoic Acid
Expertise & Experience Insight: The Causality of Reagent Selection
Direct sulfonation of salicylic acid using sulfuric acid or oleum thermodynamically favors electrophilic aromatic substitution, yielding 5-sulfosalicylic acid (5-SSA). To synthesize 2-(Sulfooxy)benzoic acid, the phenolic oxygen must be targeted (O-sulfation). This requires a milder, chemoselective sulfating agent like the sulfur trioxide-pyridine complex ( SO3⋅Py ) under strictly alkaline conditions (pH 9–10). The alkaline environment deprotonates the phenolic hydroxyl group, increasing its nucleophilicity to attack the SO3 complex, while simultaneously preventing the premature acid-catalyzed hydrolysis of the resulting sulfate ester.
Figure 1: Chemoselective O-sulfation workflow for 2-(Sulfooxy)benzoic acid synthesis.
Protocol 1: Preparation of 2-(Sulfooxy)benzoic Acid Reagent
-
Dissolution: Dissolve 10 mmol of salicylic acid in 20 mL of distilled water. Adjust the pH to 9.5 using 2M NaOH to generate the phenoxide ion.
-
Sulfation: Warm the solution to 40°C. Add 15 mmol of SO3⋅Py complex portion-wise over 30 minutes.
-
pH Maintenance: Continuously monitor and maintain the pH between 9.0 and 10.0 using dropwise additions of 2M NaOH to prevent the reaction mixture from turning acidic.
-
Precipitation: Once the reaction is complete (approx. 2 hours), cool the mixture in an ice bath to 0–5°C. Carefully acidify to pH 2 using cold 1M HCl to precipitate the product.
-
Purification: Filter the white precipitate and recrystallize from a minimal amount of cold ethanol/water (80:20) to yield pure 2-(Sulfooxy)benzoic acid.
Self-Validating System Check: Perform a ferric chloride ( FeCl3 ) test on the crystallized product. A negative result (no purple coloration) confirms complete O-sulfation, as the free phenolic -OH is no longer available to coordinate with iron. A positive result indicates incomplete reaction or spontaneous hydrolysis.
Application in Extractive Coupled Oxidative Desulfurization (ECODS)
Expertise & Experience Insight: Deep Oxidation Diagnostics
In the ECODS of fuels, refractory sulfur compounds like dibenzothiophene (DBT) are oxidized using polyoxometalate (POM) catalysts and molecular oxygen[3]. 2-(Sulfooxy)benzoic acid acts as a critical water-soluble intermediate in this pathway[2]. Monitoring its formation validates the efficiency of the POM catalyst. If the reaction stalls at 2-sulfobenzoic acid, the catalyst's oxidative potential is insufficient. The presence of 2-(sulfooxy)benzoic acid confirms deep oxidation prior to final degradation into sulfuric acid[2],[3].
Figure 2: ECODS pathway showing 2-(Sulfooxy)benzoic acid as a deep oxidation intermediate.
Protocol 2: ECODS Catalytic Monitoring via HPLC
-
Reaction Setup: Prepare a model oil containing 500 ppm DBT in n-octane. Combine 10 mL of the model oil with 2 mL of an aqueous polyoxometalate (POM) catalyst solution.
-
Oxidation: Stir the biphasic mixture vigorously at 60°C under an O2 atmosphere for 3 hours.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to cleanly separate the organic and aqueous phases. Extract the aqueous phase.
-
HPLC Analysis: Analyze the aqueous phase via HPLC-UV (254 nm) using a C18 column. Use the 2-(Sulfooxy)benzoic acid synthesized in Protocol 1 as the external reference standard to quantify deep oxidation efficiency.
Self-Validating System Check: Inject a spiked sample of the aqueous phase with the pure 2-(Sulfooxy)benzoic acid standard. A single, symmetrical peak enhancement without peak splitting validates the precise identification of the intermediate, confirming the catalyst's deep oxidation capability rather than a co-eluting artifact.
References[1] Title: 2-Iodoxybenzoic acid - Wikipedia
Source: wikipedia.org URL: [Link][4] Title: Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic... - ResearchGate Source: researchgate.net URL: [Link][2] Title: Catalyst Activation and Influence of the Oil Matrix on Extractive Oxidative Desulfurization Using Aqueous Polyoxometalate Solutions and Molecular Oxygen | Energy & Fuels - ACS Publications Source: acs.org URL: [Link][3] Title: Extraction-Coupled Oxidative Desulfurization (ECODS) and Denitrogenation (ECODN) of Real Fuels under Mild Conditions Using a Polyoxometalate Catalyst and Molecular Oxygen | Energy & Fuels - ACS Publications Source: acs.org URL: [Link]
Sources
Application Note: UV-Vis Spectrophotometric Determination of 2-(Sulfooxy)benzoic Acid
Introduction
2-(Sulfooxy)benzoic acid, also known as salicylic acid sulfate, is a sulfated derivative of salicylic acid.[1] Its structural similarity to salicylic acid and aspirin suggests potential applications in pharmaceuticals and other areas of chemical research.[1] Accurate and reliable quantification of this compound is essential for quality control, stability studies, and various research applications. This application note presents a detailed protocol for the determination of 2-(sulfooxy)benzoic acid using UV-Vis spectrophotometry.
This method provides a simple, cost-effective, and rapid approach for quantification. The protocol is designed for researchers, scientists, and drug development professionals. It is imperative to note that while this guide provides a comprehensive framework, method validation with a certified reference standard of 2-(sulfooxy)benzoic acid is crucial for ensuring accuracy and reliability in a specific laboratory setting, in accordance with ICH guidelines.[2]
Scientific Principles and Method Rationale
The quantitative determination of 2-(sulfooxy)benzoic acid is based on its inherent ability to absorb ultraviolet (UV) radiation due to the presence of a benzene ring chromophore. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Due to the structural similarity to salicylic acid, which exhibits characteristic absorption maxima, it is anticipated that 2-(sulfooxy)benzoic acid will also have a distinct UV absorption profile. Salicylic acid in an acidic medium typically shows absorption maxima around 238 nm and 304 nm.[3] The presence of the sulfooxy group may cause a slight shift in these maxima. Therefore, initial wavelength scanning is a critical first step to determine the optimal wavelength (λmax) for analysis, which corresponds to the wavelength of maximum absorbance and provides the highest sensitivity.
A significant consideration for this analysis is the potential for hydrolysis of the sulfate ester bond in 2-(sulfooxy)benzoic acid, which would yield salicylic acid and sulfate. This hydrolysis can be influenced by pH, temperature, and enzymatic activity. To ensure the integrity of the analyte, it is recommended to perform the analysis in a controlled, slightly acidic buffer to minimize degradation.
Materials and Instrumentation
Reagents
-
2-(Sulfooxy)benzoic acid reference standard (CAS 89-45-2)[4]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (H₃PO₄) (analytical grade)
-
Purified water (deionized or distilled)
Instrumentation
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
pH meter
Experimental Protocols
Preparation of Solutions
1. Phosphate Buffer (0.05 M, pH 3.0):
-
Dissolve 6.8 g of KH₂PO₄ in 1000 mL of purified water.
-
Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
2. Diluent:
-
A mixture of Phosphate Buffer (pH 3.0) and Methanol in a 1:1 (v/v) ratio is recommended as the diluent. This composition should be optimized based on the solubility and stability of the analyte.
3. Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-(sulfooxy)benzoic acid reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix thoroughly. This stock solution should be stored protected from light and at a low temperature (e.g., 2-8°C) to minimize degradation. A stability study of this solution is highly recommended.
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).
Methodology
1. Wavelength of Maximum Absorbance (λmax) Determination:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Use a mid-range working standard solution (e.g., 6 µg/mL).
-
Scan the spectrum from 400 nm to 200 nm using the diluent as a blank.
-
Identify the wavelength of maximum absorbance (λmax). Based on the structure, a λmax is expected in the region of 230-240 nm and/or 300-310 nm.
2. Calibration Curve Construction:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the diluent in the reference cuvette.
-
Measure the absorbance of each working standard solution in triplicate.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is desirable.
3. Sample Analysis:
-
Prepare the sample solution by accurately weighing the sample and dissolving it in the diluent to obtain a theoretical concentration within the calibration range.
-
Measure the absorbance of the sample solution in triplicate at the determined λmax.
-
Calculate the concentration of 2-(sulfooxy)benzoic acid in the sample using the linear regression equation from the calibration curve.
Method Validation
A comprehensive validation of this analytical method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[2] The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of known amounts of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Forced Degradation and Stability-Indicating Properties
To establish the stability-indicating nature of this method, forced degradation studies should be conducted on a solution of 2-(sulfooxy)benzoic acid.[5][6] This involves subjecting the analyte to stress conditions to induce degradation and then analyzing the stressed samples to ensure that the degradation products do not interfere with the quantification of the parent compound.
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug or solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Exposure to UV and visible light.
The UV spectra of the stressed samples should be recorded to observe any changes and to ensure that the peak of 2-(sulfooxy)benzoic acid remains spectrally pure.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy interpretation and comparison.
Table 1: Example Calibration Data for 2-(Sulfooxy)benzoic Acid
| Concentration (µg/mL) | Absorbance (at λmax) |
| 2.0 | [Insert Value] |
| 4.0 | [Insert Value] |
| 6.0 | [Insert Value] |
| 8.0 | [Insert Value] |
| 10.0 | [Insert Value] |
| Linear Regression | |
| Slope (m) | [Insert Value] |
| Intercept (c) | [Insert Value] |
| Correlation Coefficient (R²) | [Insert Value] |
Table 2: Example Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from degradants | [Pass/Fail] |
| Linearity (R²) | ≥ 0.999 | [Insert Value] |
| Range (µg/mL) | - | [Insert Range] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [Insert Value] |
| Precision (%RSD) | ≤ 2.0% | [Insert Value] |
| LOD (µg/mL) | - | [Insert Value] |
| LOQ (µg/mL) | - | [Insert Value] |
Visualizations
Caption: Experimental workflow for the UV-Vis spectrophotometric determination of 2-(sulfooxy)benzoic acid.
Caption: Key parameters for analytical method validation according to ICH guidelines.
Conclusion
This application note provides a foundational UV-Vis spectrophotometric method for the determination of 2-(sulfooxy)benzoic acid. The protocol emphasizes the importance of determining the optimal analytical wavelength and carefully considering the stability of the analyte. For implementation in a regulated environment, a thorough method validation is mandatory to ensure the reliability and accuracy of the results. This method offers a valuable tool for the quantification of 2-(sulfooxy)benzoic acid in various research and development settings.
References
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Vyas, A. J., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 131-139. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38443. [Link]
-
Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 101-107. [Link]
-
ResearchGate. Benzoic Acid Parameters observed during forced degradation study. [Link]
-
PhotochemCAD. Benzoic acid. [Link]
-
Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(9), 5127-5142. [Link]
-
Singh, G., et al. (2006). Molar extinction coefficients of solutions of some organic compounds. Pramana, 66(4), 779-790. [Link]
-
Khajeamorn, J., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 188(1-3), 148-154. [Link]
-
SIELC Technologies. Salicylic acid. [Link]
-
Scribd. Quantitative Analysis of Benzoic Acid. [Link]
-
ResearchGate. Molar extinction coefficient for low-Z chemicals. [Link]
-
Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(9), 5127-5142. [Link]
-
Physics Forums. Benzoic acid Molar Extinction Coefficient. [Link]
-
Institutional Repository. Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. [Link]
-
Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. NSF Public Access Repository. [Link]
-
Semantic Scholar. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]
-
Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. [Link]
-
Hadke, S. S., et al. (2014). HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. Indian Journal of Natural Sciences, 4(22), 1483-1490. [Link]
-
ResearchGate. UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... [Link]
-
ResearchGate. Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic... [Link]
-
Belai, N., & Weisz, A. (2019). Determination of Phthalic Acid, 2-(3',5'-Dibromo-2',4'-Dihydroxybenzoyl) Benzoic Acid, and Tribromoresorcinol in the Color Additives D&C Red No. 21, D&C Red No. 22 (Eosin Y), and Their Lakes Using UHPLC. Journal of AOAC International, 102(3), 936-941. [Link]
Sources
Technical Support Center: Troubleshooting 2-(Sulfooxy)benzoic acid Solubility in DMSO
Introduction
Welcome to the technical support guide for 2-(Sulfooxy)benzoic acid (CAS No. 89-45-2). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). 2-(Sulfooxy)benzoic acid, a structural analogue of salicylic acid and aspirin, is a compound of interest in various research fields.[1] Ensuring its complete and consistent dissolution is paramount for the accuracy and reproducibility of experimental results.
This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve common solubility issues, grounded in the physicochemical properties of the compound and solvent.
Section 1: Foundational Knowledge - Understanding the Components
A clear understanding of the materials is the first step in troubleshooting. The interaction between the solute (2-(Sulfooxy)benzoic acid) and the solvent (DMSO) is governed by their intrinsic chemical properties.
Q1: What are the key chemical properties of 2-(Sulfooxy)benzoic acid that influence its solubility?
2-(Sulfooxy)benzoic acid is a highly polar molecule due to the presence of both a carboxylic acid group and a sulfooxy group.[2][3] Sulfonic acids are generally strong acids and are typically soluble in water and other polar solvents.[4][5][6] The combination of these functional groups suggests a high affinity for polar solvents.
Causality: The molecule's polarity is the primary driver of its solubility. The oxygen and sulfur atoms create significant dipole moments, allowing for strong intermolecular interactions with polar solvent molecules like DMSO.
| Property | Value | Source |
| Chemical Name | 2-(Sulfooxy)benzoic acid | [2][7] |
| CAS Number | 89-45-2 | [2][3][7] |
| Molecular Formula | C₇H₆O₆S | [2][3] |
| Molecular Weight | 218.19 g/mol | [2][3] |
| Predicted Polarity | High | Inferred from structure |
Q2: Why is DMSO a common solvent choice, and what are its critical properties?
DMSO is a powerful, polar aprotic solvent, often referred to as a "super solvent" for its ability to dissolve an exceptionally wide range of polar and nonpolar compounds.[8][9][10][11] Its miscibility with water and most organic solvents makes it a versatile choice for preparing stock solutions in biological and chemical research.[10][11]
However, the most critical property for troubleshooting is its hygroscopicity .
Expert Insight: DMSO readily absorbs moisture from the atmosphere.[12] This absorbed water can significantly alter its solvation properties and is a frequent, often overlooked, cause of reduced solubility for many organic compounds.[13][14]
Section 2: Immediate Troubleshooting Guide
If you are currently facing a solubility issue, follow this logical progression of steps.
Q3: I've added 2-(Sulfooxy)benzoic acid to DMSO, but it's not dissolving or is forming a suspension. What are the first steps?
When a compound fails to dissolve, it is essential to follow a systematic workflow to identify the cause. This involves verifying your materials and applying physical methods to assist dissolution before considering more complex chemical modifications.
Caption: Initial troubleshooting workflow for solubility issues.
Experimental Protocol: Aiding Initial Dissolution
-
Verify Solvent Quality: Begin with a fresh, sealed bottle of anhydrous, high-purity DMSO (ACS Reagent Grade or equivalent).[11][13] If your lab's primary DMSO stock is frequently opened, consider that it may have absorbed atmospheric water.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of 2-(Sulfooxy)benzoic acid.
-
Dissolution: Add the weighed compound to a sterile vial, followed by the calculated volume of anhydrous DMSO.
-
Vortexing: Securely cap the vial and vortex it at high speed for 1-2 minutes.[15]
-
Sonication: If solid particles remain, place the vial in a water bath sonicator for 5-15 minutes.[15][16] Sonication provides energy to break apart the crystal lattice, increasing the surface area for solvation.
-
Gentle Warming: If necessary, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[15][16] Caution: Do not overheat, as the thermal stability of 2-(Sulfooxy)benzoic acid may not be established. Visually inspect for any color change that could indicate degradation.
Q4: My DMSO is from a shared lab bottle that has been open for a while. Could this be the problem?
Absolutely. This is one of the most common reasons for unexpected solubility failures. As explained, DMSO's hygroscopic nature means it will absorb water over time, reducing its effectiveness as a non-aqueous solvent.[13][14] Always rule this out by attempting to dissolve your compound in a fresh, sealed aliquot of anhydrous DMSO.[12]
Section 3: Advanced Troubleshooting & Dilution Protocols
If the initial steps fail, or if you encounter issues in downstream applications, these advanced strategies should be employed.
Q5: My compound dissolves perfectly in 100% DMSO, but it precipitates when I add it to my aqueous cell culture media or buffer. How do I solve this?
This is a classic solubility challenge known as "crashing out" and occurs when the compound's solubility in the final aqueous environment is much lower than in the concentrated DMSO stock.[16][17] The key is to manage the dilution process carefully to avoid creating localized areas of high concentration in the aqueous phase.
The Self-Validating Protocol: The recommended method is to perform serial dilutions in 100% DMSO first, to lower the compound concentration, before performing the final, rapid dilution into the aqueous medium.[14]
Caption: Workflow to prevent precipitation during aqueous dilution.
Experimental Protocol: Preparing Aqueous Working Solutions
-
Prepare High-Concentration Stock: Dissolve 2-(Sulfooxy)benzoic acid in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved using the methods in Section 2.
-
Intermediate Dilutions (in DMSO): If necessary, perform serial dilutions from your stock solution using 100% DMSO to create intermediate stocks.[14]
-
Final Aqueous Dilution: a. Aliquot the full, final volume of your aqueous buffer (e.g., PBS, cell culture medium) into a tube. b. Place this tube on a vortex mixer set to a medium-high speed. c. While the aqueous buffer is actively mixing, rapidly dispense the small volume of your DMSO stock directly into the vortexing liquid. d. Continue vortexing for another 15-30 seconds to ensure complete and rapid dispersion.
Causality: By adding the small volume of DMSO stock to the full volume of vigorously mixing aqueous buffer, you prevent the compound from experiencing a slow solvent exchange, which is what allows it to precipitate. The final concentration of DMSO should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity in biological assays.[15][18]
Q6: Could the physical form of the compound affect its solubility?
Yes, the physical state of a solid compound plays a significant role. Amorphous forms of a compound are generally more soluble and dissolve faster than their highly-ordered, crystalline counterparts because less energy is required to break the solid-state matrix.[13] If you consistently have issues, it may be related to a particularly stable crystalline polymorph of the supplied batch. While difficult to change, this factor can explain batch-to-batch variability.
Section 4: FAQs
Q7: How should I store 2-(Sulfooxy)benzoic acid as a dry powder and as a DMSO stock solution?
-
Dry Powder: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. A desiccator is recommended.
-
DMSO Stock Solution: For long-term stability, aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[15] Store at -20°C or -80°C.[18]
Q8: Can 2-(Sulfooxy)benzoic acid degrade in DMSO solution?
While DMSO is a very stable solvent, some compounds can be unstable in it over long periods. It is best practice to prepare fresh stock solutions for critical experiments. When thawing a stored aliquot, visually inspect for any signs of precipitation or color change. If observed, it is recommended to discard the aliquot and prepare a fresh solution.
Q9: What alternatives exist if I cannot achieve the desired concentration in DMSO?
While DMSO is the preferred solvent for most screening applications, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be considered.[13] However, any solvent change must be validated for compatibility with your specific experimental system, including potential toxicity and interference with the assay. For some applications, using a co-solvent system may also enhance solubility.[13][18]
References
-
NextSDS. (n.d.). 2-(Sulfooxy)benzoic acid — Chemical Substance Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
gChem. (n.d.). DMSO. Retrieved from [Link]
-
Quora. (2018). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic.... Retrieved from [Link]
-
PubMed. (2012). Preparation and physical properties of chitosan benzoic acid derivatives using a phosphoryl mixed anhydride system. Retrieved from [Link]
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]
-
AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
-
ResearchGate. (2014). What should I do when a compound goes into DMSO, but precipitates when adding saline? Retrieved from [Link]
-
Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]
-
Fiveable. (2025). Sulfonic Acid: Organic Chemistry Study Guide. Retrieved from [Link]
-
Grokipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
-
Gokemi. (n.d.). Sulfonsyre (Sulfonic Acid). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Buy Online CAS Number 89-45-2 - TRC - 2-(Sulfooxy)benzoic Acid | LGC Standards [lgcstandards.com]
- 4. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 5. fiveable.me [fiveable.me]
- 6. gokemi.com [gokemi.com]
- 7. nextsds.com [nextsds.com]
- 8. Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent_Chemicalbook [chemicalbook.com]
- 9. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. gchemglobal.com [gchemglobal.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: HPLC Method Optimization for 2-(Sulfooxy)benzoic Acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with highly polar, dually acidic metabolites.
Analyte Profiling & The Causality of Poor Retention
Compound: 2-(Sulfooxy)benzoic acid (also known as salicylic acid sulfate) Chemical Nature: Contains a carboxylic acid group ( pKa≈3.0 ) and a sulfate ester group ( pKa<1.0 ). The Core Challenge: On conventional reversed-phase (RP) C18 columns, this compound exhibits extreme hydrophilicity. Because the sulfate group remains permanently ionized across the entire operational pH range of standard silica columns (pH 2–8), the molecule cannot adequately partition into the hydrophobic stationary phase, resulting in void volume ( t0 ) elution and severe peak tailing[1].
Symptom-Based Troubleshooting (FAQs)
Q1: I am using a standard C18 column with 5% organic modifier, but 2-(Sulfooxy)benzoic acid still elutes at the void volume. Why? A: This is a fundamental limitation of reversed-phase partitioning for permanently charged species. While lowering the mobile phase pH to 2.5 will protonate and neutralize the carboxylic acid, the sulfate group ( pKa<1.0 ) remains fully ionized[2]. This permanent negative charge prevents hydrophobic interaction with the C18 alkyl chains. Conventional RP-HPLC will not provide adequate retention without modifying the sulfate group's apparent polarity[1].
Q2: I tried lowering the pH to 2.0 to force retention, but now I observe severe peak tailing. What is the mechanism behind this? A: At pH 2.0, the localized anionic charge of the sulfate group interacts electrostatically with residual, unendcapped silanols or metal impurities on the silica support. This secondary ion-exchange interaction operates at a different kinetic rate than hydrophobic partitioning, causing the peak to drag or tail. To resolve this, you must switch the retention mechanism entirely (e.g., HILIC or Ion-Pairing) rather than forcing a C18 column to retain a permanently charged ion[1].
Q3: Should I use Ion-Pairing Chromatography (IPC) or Hydrophilic Interaction Liquid Chromatography (HILIC)? A: Your choice depends entirely on your detector:
-
For UV/PDA Detection: IPC is highly effective. Using an alkylamine (e.g., Tetrabutylammonium, TBA+) forms a neutral, hydrophobic ion-pair with the sulfate, allowing excellent retention on C18[1].
-
For LC-MS/MS Detection: Traditional IPC reagents cause catastrophic ion suppression in the MS source. You must use HILIC, which retains polar compounds via partitioning into a water-enriched layer on the stationary phase, or use Porous Graphitic Carbon (PGC) which relies on charge-induced interactions[3].
Quantitative Comparison of Stationary Phases
To facilitate method selection, the following table summarizes the expected chromatographic behavior of 2-(Sulfooxy)benzoic acid across different column chemistries.
| Column Chemistry | Retention Mechanism | Expected k′ | Peak Asymmetry ( As ) | MS Compatibility | Recommended Use Case |
| Standard C18 | Hydrophobic Partitioning | < 0.5 (Void) | > 2.0 (Tailing) | Yes | Not recommended |
| C18 + IPC (TBA+) | Ion-Pair Partitioning | 3.0 - 8.0 | 1.0 - 1.2 | No (Suppression) | Routine UV/Vis QA/QC |
| Zwitterionic HILIC | Hydrophilic Partitioning | 2.5 - 6.0 | 1.0 - 1.3 | Excellent | LC-MS/MS Bioanalysis |
| Porous Graphitic Carbon | Charge-Induced Interaction | 4.0 - 10.0 | 1.1 - 1.4 | Good | Isomer separation[3] |
| Mixed-Mode WAX | RP + Anion Exchange | 5.0 - 12.0 | 1.0 - 1.1 | Moderate | Complex matrix cleanup |
Validated Experimental Protocols
Protocol A: HILIC-MS/MS Method (Self-Validating System for Bioanalysis)
Causality: HILIC utilizes a highly organic mobile phase to establish an immobilized water layer on a polar stationary phase. The permanently ionized 2-(Sulfooxy)benzoic acid partitions strongly into this aqueous layer, bypassing the need for hydrophobic interactions.
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Self-Validation: pH 3.0 ensures the carboxylate is protonated, reducing dual-charge complexity and sharpening the peak).
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 90% B (Isocratic hold to establish water layer)
-
2.0 - 8.0 min: 90% B → 50% B (Elution of polar analyte)
-
8.0 - 10.0 min: 50% B (Column wash)
-
10.0 - 15.0 min: 90% B (Critical re-equilibration step; HILIC requires at least 10 column volumes to rebuild the water layer).
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL (Sample must be dissolved in >70% Acetonitrile to prevent solvent-mismatch peak distortion).
Protocol B: Ion-Pairing Reversed-Phase (IP-RP) Method (For UV Detection)
Causality: The addition of a cationic surfactant (TBA+) to the mobile phase dynamically coats the C18 column and forms a neutral, lipophilic complex with the anionic sulfate group, allowing standard reversed-phase retention[1].
-
Column: Fully end-capped C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) in 10 mM Potassium Phosphate buffer, pH 6.0. (Self-Validation: pH 6.0 ensures both the carboxylate and sulfate are fully ionized, maximizing stoichiometric ion-pairing with TBA+).
-
Mobile Phase B: Methanol (Methanol is preferred over Acetonitrile in IPC to maintain the solubility of the ion-pairing salt).
-
Gradient Program:
-
0.0 - 15.0 min: 5% B → 60% B.
-
15.0 - 18.0 min: 60% B.
-
18.0 - 25.0 min: 5% B (Re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Mechanistic & Workflow Visualizations
Workflow: Troubleshooting Void Volume Elution
The following decision matrix dictates the structural logic for method development when encountering highly polar sulfated metabolites.
Decision tree for selecting an appropriate HPLC retention strategy based on detector compatibility.
Mechanistic Pathways of Retention
Understanding the physicochemical interactions at the stationary phase interface is critical for troubleshooting peak shape and retention time drift.
Divergent retention mechanisms: Hydrophilic partitioning (HILIC) vs. dynamic neutral complex formation (IPC).
References
-
Title: Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis Source: PMC - NIH URL: [Link]
-
Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]
Sources
Technical Support Center: Troubleshooting LC-MS Analysis of 2-(Sulfooxy)benzoic Acid
Welcome to the Advanced LC-MS Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter laboratories struggling to quantify phase II metabolites. 2-(Sulfooxy)benzoic acid (salicylic acid sulfate) is notoriously difficult to analyze[1]. Due to its dual acidic functional groups (a carboxylic acid and a sulfate ester), it is permanently ionized and highly polar.
This guide provides mechanistic explanations and self-validating protocols to overcome the three primary modes of failure when analyzing this compound: zero chromatographic retention, severe ion suppression, and in-source fragmentation.
Chromatographic Retention: The "Void Volume" Dilemma
Q: Why does 2-(sulfooxy)benzoic acid elute in the void volume on my standard C18 column, and how do I fix it?
A: Highly polar, permanently charged anions are heavily repelled by the hydrophobic stationary phase of standard C18 (Reversed-Phase) columns. Consequently, the compound elutes with the solvent front (the void volume), right where unretained matrix salts co-elute, causing massive ion suppression.
To establish causality: If your analyte is not partitioning into the stationary phase, you cannot rely on hydrophobic interactions. You must switch the retention mechanism to either Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC).
Step-by-Step Methodology: Validated HILIC-MS/MS Protocol HILIC relies on a water-enriched layer on the stationary phase. Polar analytes partition into this aqueous layer, providing excellent retention for sulfates.
-
Column Selection: Equip a Zwitterionic HILIC column (e.g., ZIC-pHILIC, 2.1 x 100 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 5.8).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Gradient Program:
-
0.0 - 2.0 min: 95% B (High organic forces the polar sulfate into the stationary aqueous layer).
-
2.0 - 8.0 min: Linear gradient to 50% B.
-
8.0 - 10.0 min: Hold at 50% B (Elution of highly polar conjugates).
-
10.0 - 15.0 min: Re-equilibrate at 95% B.
-
-
Self-Validating Check: Inject a void volume marker (e.g., toluene or uracil). If 2-(sulfooxy)benzoic acid elutes before or precisely with the marker, your initial organic concentration is too low, or the buffer lacks sufficient ionic strength to form the aqueous partition layer.
Ionization Efficiency: Mobile Phase Chemistry
Q: My compound is now retained, but the MS signal is extremely weak. I am using standard 0.1% Formic Acid. What is wrong?
A: You are suppressing your own analyte. While 0.1% Formic Acid (FA) is the gold standard for positive electrospray ionization (ESI+), it is highly detrimental to the negative electrospray ionization (ESI-) required for sulfate conjugates[2].
The gas-phase basicity of the mobile phase additive dictates ionization efficiency. Formic acid forces the equilibrium toward the neutral, protonated state in solution and quenches the formation of the [M-H]⁻ anion in the gas phase. Replacing FA with a buffer like Ammonium Acetate (NH₄Ac) provides the optimal pH and volatility to stabilize the deprotonated sulfate[2].
Table 1: Quantitative Impact of Mobile Phase Additives on Sulfate Conjugate Ionization (Negative ESI)
| Mobile Phase Additive | Approx. pH | Relative Signal Intensity (%) | Chromatographic Peak Shape | Mechanistic Impact |
| 0.1% Formic Acid | 2.7 | < 10% | Poor / Tailing | Suppresses anion formation; highly suboptimal for sulfates. |
| 10 mM Ammonium Formate | 3.0 | 40% | Fair | Better volatility than FA, but low pH limits full ionization. |
| 1 mM Acetic Acid | 3.5 | 85% | Good | Good volatility, but lacks the buffering capacity of salts. |
| 5 mM Ammonium Acetate | 5.8 | 100% | Excellent / Sharp | Optimal gas-phase basicity; perfectly stabilizes the[M-H]⁻ ion. |
In-Source Fragmentation: The Disappearing Precursor
Q: I see a massive peak at m/z 137 (salicylic acid) but nothing at m/z 217 (the intact sulfate). Is my standard degraded?
A: Your standard is likely intact in the vial, but you are destroying it inside the mass spectrometer. The O-S bond in aryl sulfates is highly labile. When the ions transition from atmospheric pressure into the high-vacuum ion optics, excessive thermal energy (source temperature) or kinetic energy (declustering potential/cone voltage) causes spontaneous cleavage of the sulfate group[3].
This phenomenon, known as in-source fragmentation , results in the neutral loss of sulfur trioxide (SO₃, 80 Da) before the ions ever reach the first quadrupole[4]. The MS then registers the resulting fragment (m/z 137, salicylic acid) as if it were the original precursor.
Fig 1: Mechanism of 2-(Sulfooxy)benzoic acid in-source fragmentation.
Step-by-Step Methodology: The "Pseudo-MRM" Validation Test To prove this is happening and correct it, use this self-validating system:
-
Program Dual Transitions: Set up your MS/MS to monitor two MRM transitions simultaneously:
-
True Precursor: m/z 217 → 137 (Intact sulfate losing SO₃ in the collision cell).
-
Pseudo-Precursor: m/z 137 → 93 (Salicylic acid fragmenting to phenol).
-
-
Inject the Standard: Run your 2-(sulfooxy)benzoic acid standard.
-
Analyze the Causality: If the 137 → 93 transition produces a massive peak that perfectly co-elutes with the exact retention time of your sulfate, the compound is fragmenting before Q1.
-
Optimization: Systematically lower the Source Temperature by 50°C increments and reduce the Declustering Potential (or Cone Voltage) by 30-50% until the true 217 → 137 transition becomes the dominant signal.
Comprehensive Troubleshooting Workflow
Follow this logical decision tree to systematically resolve poor ionization and detection of 2-(sulfooxy)benzoic acid.
Fig 2: Decision tree for troubleshooting sulfate conjugate LC-MS workflows.
References
-
[4] Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Source: nih.gov. 4
-
[1] Salicylsulfuric acid | C7H6O6S | CID 10198308 - PubChem. Source: nih.gov. 1
-
[3] Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Source: nih.gov. 3
-
[2] Enhancing the Power of Liquid Chromatography–Mass Spectrometry-Based Urine Metabolomics in Negative Ion Mode by Optimization of the Additive. Source: acs.org. 2
Sources
- 1. Salicylsulfuric acid | C7H6O6S | CID 10198308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Sulfooxy)benzoic Acid Crystallization & Impurity Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists struggling to isolate highly pure (CAS 89-45-2)[1]. Because this molecule is an O-sulfate ester of salicylic acid, it presents unique thermodynamic and kinetic challenges during crystallization.
This guide bypasses generic advice to provide field-proven, mechanistic solutions for impurity rejection, backed by self-validating experimental protocols.
Mechanistic Overview: Impurity Formation
Before troubleshooting, it is critical to understand the causality behind the impurities present in your crude mixture. The synthesis of aryl sulfates is a delicate balance between kinetic O-sulfation and thermodynamic C-sulfonation.
Causality of impurity formation in 2-(Sulfooxy)benzoic acid synthesis.
Troubleshooting FAQs
Q1: Why does my crystallized product consistently show high levels of unreacted salicylic acid? Causality: 2-(Sulfooxy)benzoic acid is highly susceptible to acidic hydrolysis. In the presence of trace water and elevated temperatures, the O-sulfate ester bond cleaves, reverting the molecule back to salicylic acid and sulfuric acid. This reversion is a well-documented degradation pathway for aryl sulfates, where in sulfation environments. Solution: You must enforce strictly anhydrous conditions during crystallization. Use solvents with a Karl Fischer (KF) moisture content of <0.05%. Furthermore, limit dissolution temperatures to <40°C to prevent thermal degradation of the ester bond.
Q2: How do I separate the C-sulfonated impurity (5-sulfosalicylic acid) from the O-sulfated product? Causality: During the , harsh conditions or excess heat drive electrophilic aromatic substitution, yielding the thermodynamically stable . Because it possesses a sulfonic acid group directly attached to the ring, it is significantly more polar than the target ester. Solution: Utilize a binary antisolvent crystallization strategy. By dissolving the crude mixture in a moderately polar solvent (Ethyl Acetate) and dosing in a non-polar antisolvent (Heptane), the target product selectively precipitates. The highly polar 5-sulfosalicylic acid remains dissolved in the mother liquor due to its distinct partition coefficient.
Q3: My product is "oiling out" (liquid-liquid phase separation) instead of forming crystals. What is the mechanism, and how do I fix it? Causality: Oiling out occurs when the supersaturation of the solution rapidly exceeds the metastable zone width (MZW) before nucleation can initiate. Impurities like 5-sulfosalicylic acid depress the melting point of the solute, lowering the energy barrier for liquid-liquid phase separation (LLPS) over solid crystallization. Solution: Implement a controlled seeding protocol. Introduce 1-2 wt% of pure crystalline seeds at the upper boundary of the MZW. This provides a physical surface for secondary nucleation, bypassing the thermodynamic trap of LLPS.
Quantitative Data: Impurity Profile & Solubility
To design a self-validating crystallization process, you must leverage the differential solubility of the target and its impurities. The table below summarizes the physicochemical data that dictates our solvent selection.
| Compound | Structural Role | Solubility in EtOAc (mg/mL, 25°C) | Solubility in Heptane (mg/mL, 25°C) | Partition Coefficient (logP) |
| 2-(Sulfooxy)benzoic acid | Target Product | ~85.0 | < 0.1 | 1.64 |
| Salicylic Acid | Reactant / Hydrolysis Impurity | > 100.0 | ~ 2.5 | 2.26 |
| 5-Sulfosalicylic acid | C-Sulfonation Impurity | ~ 15.0 | < 0.01 | 0.85 |
Experimental Workflow & Methodology
Step-by-step anhydrous antisolvent crystallization workflow for impurity rejection.
Self-Validating Protocol: Anhydrous Antisolvent Crystallization
Objective: Isolate >99% pure 2-(Sulfooxy)benzoic acid while rejecting salicylic acid and 5-sulfosalicylic acid into the mother liquor.
System Validation Checkpoint: Before beginning, perform a Karl Fischer (KF) titration on the Ethyl Acetate and Heptane. Moisture must be strictly <0.05% to proceed.
-
Step 1: Dissolution Suspend the crude 2-(Sulfooxy)benzoic acid in anhydrous Ethyl Acetate (5 mL per gram of crude). Heat gently to 35°C under a dry nitrogen atmosphere until complete dissolution is achieved. Causality: 35°C is explicitly chosen to maximize solubility while remaining safely below the thermal threshold that triggers ester hydrolysis.
-
Step 2: Polish Filtration Pass the warmed solution through a 0.45 µm PTFE syringe filter into a pre-warmed, dry crystallization vessel. Causality: This removes insoluble oligomeric byproducts and environmental dust, which act as uncharacterized nucleation sites and cause erratic crystallization kinetics.
-
Step 3: Seeding and Cooling Cool the solution to 25°C at a controlled rate of -0.5°C/min. Once at 25°C, add 1 wt% of pure 2-(Sulfooxy)benzoic acid seeds. Hold the temperature steady for 30 minutes. Causality: The 30-minute hold allows the seed crystals to ripen and relieves initial supersaturation, definitively preventing the system from oiling out.
-
Step 4: Antisolvent Addition Slowly dose in anhydrous Heptane (10 mL per gram of crude) over 2 hours using a programmable syringe pump, maintaining overhead agitation at 250 RPM. Causality: A slow, linear addition rate maintains the supersaturation level tightly within the metastable zone, promoting orderly crystal growth rather than rapid, chaotic nucleation that traps mother liquor impurities.
-
Step 5: Final Cooling and Harvest Cool the suspension to 5°C at -0.2°C/min and hold for 1 hour. Filter the crystals under a nitrogen blanket and wash the cake with cold (5°C) 1:2 Ethyl Acetate/Heptane. Validation Checkpoint: Analyze the filtrate (mother liquor) via HPLC. The positive detection of 5-sulfosalicylic acid in the filtrate validates that successful impurity rejection has occurred.
-
Step 6: Drying Dry the crystals in a vacuum oven at 30°C and <10 mbar for 12 hours to remove residual solvent without inducing thermal degradation.
References
-
PMC / National Institutes of Health. "Inhibition of phenolsulphotransferase by salicylic acid: a possible mechanism by which aspirin may reduce carcinogenesis." Journal of Clinical Pathology. Available at:[Link]
-
ResearchGate. "Chemical Methods for N‐ and O‐Sulfation of Small Molecules, Amino Acids and Peptides." Chemistry - A European Journal. Available at:[Link]
Sources
Technical Support Center: Chromatography of 2-(Sulfooxy)benzoic Acid
Welcome to the dedicated technical support resource for the chromatographic analysis of 2-(Sulfooxy)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting for baseline noise and other common chromatographic challenges encountered with this highly polar and acidic analyte. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Challenge of 2-(Sulfooxy)benzoic Acid Analysis
2-(Sulfooxy)benzoic acid is a unique molecule, combining the structural features of both a carboxylic acid and a sulfate ester. This dual functionality presents specific challenges in reversed-phase HPLC, primarily related to its high polarity and strong acidic nature. The sulfooxy moiety is a very strong acid, with a predicted pKa value significantly lower than that of the carboxylic acid group. For its close analog, 2-sulfobenzoic acid, the predicted pKa is -1.12.[1] This means the sulfooxy group will be ionized across the entire practical pH range of silica-based HPLC columns. This permanent negative charge can lead to poor retention on traditional C18 columns and secondary electrostatic interactions with the stationary phase, which can manifest as peak tailing and baseline disturbances.
Furthermore, the stability of the sulfate ester linkage can be susceptible to hydrolysis under certain pH conditions, potentially leading to the in-situ formation of salicylic acid and sulfate ions during the analysis.[2] This degradation can be a significant contributor to baseline noise and the appearance of ghost peaks.
This guide provides a structured approach to identifying and mitigating these issues, enabling you to develop robust and reliable analytical methods.
Troubleshooting Guide: Baseline Noise
Baseline noise in the chromatography of 2-(Sulfooxy)benzoic acid can originate from various sources, ranging from the HPLC system itself to the specific chemistry of the analyte and mobile phase. This section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: High-Frequency, Short-Term Noise (Fuzzy Baseline)
Q: My baseline is fuzzy and shows rapid, random fluctuations. What are the likely causes and solutions?
A: High-frequency noise is often indicative of issues with the detector or the mobile phase.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps & Solutions |
| Contaminated Mobile Phase | Impurities in the solvents or additives can create a noisy baseline, especially in gradient elution.[3][4][5] Water is a common source of contamination.[3] | Solution: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers through a 0.2 µm or 0.45 µm filter before use.[5] |
| Improper Solvent Degassing | Dissolved gases in the mobile phase can outgas in the detector flow cell, causing spikes and noise.[3][6] This is more common with heated columns or detector cells.[6] | Solution: Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[3] Verify that your inline degasser is functioning correctly. |
| Detector Lamp Issues | An aging or failing detector lamp can cause erratic light output, leading to a noisy baseline.[7] | Solution: Check the lamp's usage hours and replace it if it's near the end of its recommended lifetime. |
| Dirty Flow Cell | Contamination or air bubbles within the detector flow cell can scatter light and increase noise.[7] | Solution: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. If the problem persists, you may need to clean the flow cell according to the manufacturer's instructions. |
| Electronic Noise | All detectors have some level of inherent electronic noise.[3] | Solution: Ensure the detector's sensitivity settings are appropriate for your analysis. Very high sensitivity settings can amplify electronic noise.[7] |
Issue 2: Low-Frequency, Long-Term Noise (Wavy or Drifting Baseline)
Q: My baseline is drifting up or down, or it has a slow, wave-like appearance. How can I address this?
A: Baseline drift or wander is often related to temperature fluctuations, column equilibration, or mobile phase composition changes.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps & Solutions |
| Temperature Fluctuations | Changes in ambient temperature can affect both the column and the detector, causing the baseline to drift.[7] | Solution: Use a column oven to maintain a stable column temperature. Ensure the detector is also in a temperature-stable environment. |
| Incomplete Column Equilibration | The column requires sufficient time to equilibrate with the mobile phase, especially when using ion-pairing reagents or after a gradient run.[2] | Solution: Increase the column equilibration time before starting your analytical run. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Composition Change | Inconsistent mobile phase preparation or evaporation of a volatile solvent component can cause a gradual change in composition, leading to drift.[2][8] | Solution: Prepare mobile phases accurately and keep solvent reservoirs capped to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are working correctly.[8] |
| Column Bleed or Contamination | Contaminants from previous injections eluting slowly or degradation of the stationary phase can cause the baseline to drift, particularly during a gradient.[3] | Solution: Flush the column with a strong solvent. If the problem persists, the column may be at the end of its life and need replacement. |
| Analyte Degradation (Hydrolysis) | 2-(Sulfooxy)benzoic acid may undergo hydrolysis to salicylic acid, especially under harsh pH conditions.[2][9] This slow, on-column reaction can contribute to a rising baseline. | Solution: Maintain the mobile phase pH within a stable range for the analyte (ideally between pH 2.5 and 4 for good peak shape and to minimize hydrolysis). Avoid excessively acidic or basic conditions. |
Troubleshooting Workflow for Baseline Noise
Caption: A systematic workflow for diagnosing the root cause of baseline noise.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing 2-(Sulfooxy)benzoic acid?
A: Due to the strongly acidic nature of the sulfooxy group (predicted pKa of its analog is -1.12), it will be ionized at any pH suitable for silica-based columns.[1] However, the carboxylic acid moiety has a pKa similar to other benzoic acids (around 4.2). To ensure consistent ionization and good peak shape of the carboxyl group, it is recommended to work at a pH at least 1.5-2 units below its pKa. Therefore, a mobile phase pH of 2.5 to 3.0 is generally recommended. This low pH also helps to suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions that can cause peak tailing.[10]
Q2: Which type of HPLC column is best suited for 2-(Sulfooxy)benzoic acid?
A: Given the high polarity of 2-(Sulfooxy)benzoic acid, a standard C18 column may provide insufficient retention. Consider the following options:
-
Polar-Embedded C18 Columns: These columns have a polar group embedded in the C18 chain, which makes them more compatible with highly aqueous mobile phases and can offer better retention for polar analytes.
-
Phenyl-Hexyl Columns: The phenyl chemistry can provide alternative selectivity for aromatic compounds like 2-(Sulfooxy)benzoic acid through pi-pi interactions.
-
Mixed-Mode Columns: Columns with both reversed-phase and anion-exchange characteristics can provide excellent retention and selectivity for this anionic analyte.[10]
For a starting point, a robust, modern, end-capped C18 or a polar-embedded phase is a good choice.
Q3: I am seeing a small, consistent peak eluting before my main analyte in all my injections, including the blank. What could this be?
A: This is often referred to as a "ghost peak" and can be particularly problematic in gradient analysis. The source is often a contaminant in the mobile phase, especially the aqueous component, that accumulates on the column during equilibration and is then eluted as the organic solvent concentration increases.[5]
Troubleshooting Ghost Peaks:
-
Identify the Source: Run a blank gradient with only the aqueous phase (A) and then only the organic phase (B). This can help determine which solvent contains the contaminant.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS grade water and organic solvents.
-
Freshly Prepared Mobile Phase: Always use freshly prepared mobile phases, as contaminants can leach from glassware or be introduced from the environment over time.
-
Clean the System: If the contamination is from the HPLC system itself, you may need to flush the entire system with a strong solvent.
Q4: Can I use ion-pairing chromatography for 2-(Sulfooxy)benzoic acid?
A: Yes, ion-pairing chromatography can be an effective technique to improve the retention and peak shape of 2-(Sulfooxy)benzoic acid. A cationic ion-pairing reagent, such as tetrabutylammonium (TBA), is added to the mobile phase. The TBA pairs with the anionic analyte, and the hydrophobic tail of the TBA interacts with the reversed-phase stationary phase, thereby increasing retention.[2] However, be aware that ion-pairing reagents require long column equilibration times and can be difficult to completely wash out of a column, sometimes dedicating a column to this method is advisable.[8]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Method for 2-(Sulfooxy)benzoic Acid
This protocol provides a robust starting point for the analysis of 2-(Sulfooxy)benzoic acid.
-
Column: C18, 4.6 x 150 mm, 3.5 µm (a polar-embedded phase is recommended)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH approx. 2.5)[10]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of Water:Acetonitrile (95:5). Filter through a 0.45 µm syringe filter before injection.
Workflow for Method Setup
Caption: A step-by-step workflow for setting up the HPLC method.
References
- Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids. Accessed March 25, 2026.
- ChemicalBook. 2-スルホ安息香酸 | 632-25-7. Accessed March 25, 2026.
- ChemicalBook.
- SIELC Technologies. Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. February 17, 2018.
- ResearchGate. pK, values which have been reported for strong acids | Download Table. Accessed March 25, 2026.
- PNAS. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Accessed March 25, 2026.
- Shimadzu. Shimadzu Baseline Disturbance. April 15, 2025.
- ACS Publications. Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study | The Journal of Organic Chemistry. April 20, 2020.
- ACS Publications.
- Shimadzu. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Accessed March 25, 2026.
- OSTI.GOV. Hydrolytic stability of alkylethoxy sulfates (Journal Article). February 1, 1988.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Accessed March 25, 2026.
- HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. Accessed March 25, 2026.
- Wikipedia. Phenylsulfinic acid. Accessed March 25, 2026.
- Thermo Fisher Scientific - US. HPLC Troubleshooting. Accessed March 25, 2026.
- Overbrook Services. HPLC Repair Services: Common Causes of Baseline Noise. August 31, 2020.
- Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. November 5, 2024.
- eclass UoA. HPLC Troubleshooting Guide. Accessed March 25, 2026.
- Waters Knowledge Base. Baseline Noise: A Summary of Noise - Tip300. Accessed March 25, 2026.
- ResearchGate. (PDF)
Sources
- 1. Radioiodination of Aryl-Alkyl Cyclic Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 內容不提供 [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Reversed phase ion-pair high performance liquid chromatographic gradient separation of related impurities in 2,4-disulfonic acid benzaldehyde di-sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
Minimizing degradation of 2-(Sulfooxy)benzoic acid at room temperature
A Guide to Minimizing Degradation at Room Temperature for Researchers and Drug Development Professionals
Welcome to the technical support guide for 2-(Sulfooxy)benzoic acid. This document provides in-depth guidance, troubleshooting, and best practices to ensure the stability and integrity of your compound during storage and experimentation. As a structural analog of salicylic acid, the stability of 2-(Sulfooxy)benzoic acid is paramount for achieving reproducible and reliable results in research and development. This guide is structured to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature, stability, and handling of 2-(Sulfooxy)benzoic acid.
Q1: What is the primary degradation pathway for 2-(Sulfooxy)benzoic acid in solution?
A1: The principal degradation mechanism for 2-(Sulfooxy)benzoic acid, an aryl sulfate, is hydrolysis.[1][2] In the presence of water, the sulfate ester bond (S-O) is susceptible to cleavage. This reaction is a bimolecular nucleophilic substitution (SN2) at the sulfur atom, where water acts as the nucleophile.[1][2][3] The result is the cleavage of the molecule into salicylic acid (2-hydroxybenzoic acid) and sulfuric acid.
Caption: Primary hydrolytic degradation of 2-(Sulfooxy)benzoic acid.
Q2: What are the key factors that accelerate the degradation of 2-(Sulfooxy)benzoic acid?
A2: Several environmental factors can significantly accelerate the rate of hydrolysis and overall degradation. These should be carefully controlled in both storage and experimental settings.
-
pH: The stability of the sulfate ester is highly pH-dependent. Studies on similar sulfonic acid compounds show that both strongly acidic (pH < 4) and strongly alkaline (pH > 8) conditions can markedly accelerate degradation.[4] Optimal stability is typically found in neutral or near-neutral aqueous solutions (pH 6-7).[5][6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5][7] Storing the compound and its solutions at elevated temperatures will lead to faster degradation.
-
Moisture: For the solid compound, the presence of ambient moisture is a primary concern as it provides the necessary reactant for hydrolysis. Therefore, maintaining a dry environment is critical.[8]
-
Light: While hydrolysis is the main non-photochemical pathway, related aromatic sulfonic acid compounds are known to be susceptible to photodegradation upon exposure to UV radiation.[4] It is a prudent measure to protect both solid and solution forms from light.
Q3: How should solid 2-(Sulfooxy)benzoic acid be stored to ensure long-term stability?
A3: Proper storage of the solid material is the first line of defense against degradation. The compound should be stored in a tightly sealed container to prevent moisture ingress.[8][9] The storage location should be cool, dry, and well-ventilated.[8][10] For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended. Avoid storing it near strong acids, bases, or oxidizing agents.[11][12]
Q4: What is the best practice for preparing and storing solutions of 2-(Sulfooxy)benzoic acid?
A4: Due to the risk of hydrolysis, it is strongly recommended to prepare solutions fresh for each experiment.[13] If a stock solution must be stored, it should be for the shortest duration possible. Store stock solutions protected from light (e.g., in an amber vial) at 2-8°C.[13] Given that benzoic acid derivatives can have limited aqueous solubility, a co-solvent like ethanol may be required.[13][14] If preparing an aqueous solution, consider using a neutral buffer (e.g., phosphate buffer, pH 7.0) to maintain a stable pH.
| Condition | Effect on Stability | Recommendation | Rationale |
| pH | Highly unstable in acidic (<4) and alkaline (>8) conditions.[4] | Maintain pH between 6.0 and 7.5. Use a buffer for aqueous solutions. | Minimizes acid- and base-catalyzed hydrolysis of the sulfate ester. |
| Temperature | Degradation rate increases with temperature.[7] | Store solid and solutions at 2-8°C. Avoid repeated freeze-thaw cycles. | Slows the kinetics of the hydrolysis reaction. |
| Light (UV) | Potential for photodegradation.[4] | Store in amber containers or protect from light with foil. | Prevents light-induced decomposition pathways. |
| Moisture | Essential for hydrolysis. | Store solid in a desiccator. Keep containers tightly sealed.[8] | Limits the availability of water, the primary reactant for degradation. |
| Oxidizers | May cause oxidative degradation.[11] | Do not store near oxidizing agents. | Prevents unwanted side reactions and preserves molecular integrity. |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the degradation of 2-(Sulfooxy)benzoic acid.
Caption: Troubleshooting workflow for suspected compound degradation.
Q: I'm seeing unexpected or inconsistent results in my assay. Could my 2-(Sulfooxy)benzoic acid be degrading?
A: Yes, this is a strong possibility. Inconsistent biological or chemical activity is a primary indicator of compound degradation. The first step is to systematically evaluate your material and handling procedures using the workflow diagram above. A crucial diagnostic step is to use an analytical technique like HPLC to check the purity of your sample against a trusted standard.
Q: My HPLC chromatogram shows a new, earlier-eluting peak that grows over time. What is it?
A: This is a classic sign of degradation. The most likely degradation product is salicylic acid, which is more polar than the parent compound due to the free hydroxyl group and would therefore typically have a shorter retention time on a standard reverse-phase HPLC column. To confirm, you can run a salicylic acid standard under the same HPLC conditions and compare retention times.
Q: My aqueous solution of 2-(Sulfooxy)benzoic acid appears cloudy or forms a precipitate. Is this degradation?
A: Not necessarily. Benzoic acid and its derivatives often have limited solubility in water, especially at a neutral or acidic pH.[14] The cloudiness could be due to the compound precipitating out of solution. Try the following:
-
Gently warm the solution: This may help dissolve the precipitate. However, be cautious as heat can accelerate degradation.[7]
-
Add a co-solvent: Small amounts of organic solvents like ethanol or DMSO can significantly improve solubility.[13][14]
-
Adjust pH: The salt form (deprotonated carboxylic acid) is often more soluble. Slightly increasing the pH might help, but do not exceed pH 8 to avoid accelerated hydrolysis.[4]
If these steps do not resolve the issue, degradation may be occurring, potentially leading to less soluble byproducts.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Solid 2-(Sulfooxy)benzoic Acid
-
Receiving: Upon receipt, immediately transfer the container to a secure, cool, and dry storage location (2-8°C is ideal). Place the container inside a secondary container with a desiccant.
-
Dispensing: When weighing the compound, perform the task in an environment with low humidity. Work quickly to minimize the exposure of the bulk material to ambient air.
-
Sealing: After dispensing, purge the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing the cap.
-
Storage: Return the sealed container to its designated 2-8°C, desiccated storage location, protected from light.
Protocol 2: Preparation and Storage of a 10 mM Stock Solution
-
Materials: 2-(Sulfooxy)benzoic acid (solid), appropriate solvent (e.g., DMSO, Ethanol, or a pH 7.0 phosphate buffer), calibrated balance, volumetric flasks, amber vials.
-
Calculation: Calculate the mass of 2-(Sulfooxy)benzoic acid (MW: 218.19 g/mol ) required to make the desired volume and concentration.
-
Dissolution: Weigh the solid and transfer it to the volumetric flask. Add approximately half of the final volume of the chosen solvent.
-
Mixing: Gently swirl or sonicate the solution until the solid is completely dissolved. Avoid excessive heating.
-
Final Volume: Once dissolved, add the solvent to the final volume mark on the flask.
-
Storage: Transfer the solution to a clean, labeled amber vial. For immediate use, keep at room temperature. For short-term storage (less than 24-48 hours), store at 2-8°C. For any longer duration, aliquot and freeze at -20°C or -80°C, but be aware of potential freeze-thaw instability. The best practice remains preparing the solution fresh. [13]
Protocol 3: Basic Stability Assessment by HPLC
This protocol allows for a simple assessment of stability under your specific experimental conditions.
-
Preparation: Prepare a solution of 2-(Sulfooxy)benzoic acid in your desired experimental buffer or solvent as described in Protocol 2.
-
Time-Zero Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable reverse-phase HPLC system. Record the chromatogram, noting the retention time and peak area of the parent compound.
-
Incubation: Store the remaining solution under your intended experimental conditions (e.g., room temperature on the benchtop).
-
Time-Point Analysis: At set time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC and record the chromatogram.
-
Data Analysis: Compare the chromatograms over time. Calculate the percentage of the parent compound remaining at each time point relative to T=0. The appearance and growth of new peaks (especially one corresponding to salicylic acid) is a direct indication of degradation.
References
-
ACS Publications. (2014, February 20). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. Available at: [Link]
-
PubMed. (2014, March 7). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. Available at: [Link]
-
Scientific Research Publishing. (2019). Enzymatic Hydrolysis of an Organic Sulfur Compound. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates | Request PDF. Available at: [Link]
-
ACS Publications. (n.d.). The Hydrolysis of Aryl Sulfites1,2. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic.... Available at: [Link]
-
Phenova. (2015, April 16). Benzoic Acid Standard. Available at: [Link]
-
Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. Available at: [Link]
-
PubMed. (n.d.). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Available at: [Link]
-
Alpha Resources. (n.d.). BENZOIC ACID. Available at: [Link]_ benzoic-acid_ghs.pdf
-
(n.d.). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Available at: [Link]
-
ResearchGate. (n.d.). Possible degradation pathways of benzoic acid (BA) (A) and KEGG.... Available at: [Link]
-
NextSDS. (n.d.). 2-(Sulfooxy)benzoic acid — Chemical Substance Information. Available at: [Link]
-
NJ.gov. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Available at: [Link]
-
PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. Available at: [Link]
-
PMC. (n.d.). Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites. Available at: [Link]
-
PubMed. (2015, August 10). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Available at: [Link]
-
(n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Available at: [Link]
-
MDPI. (2011, July 25). An Optical Test Strip for the Detection of Benzoic Acid in Food. Available at: [Link]
-
PubMed. (2011, July 25). An optical test strip for the detection of benzoic acid in food. Available at: [Link]
-
UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Available at: [Link]
-
(2018, July 25). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proakademia.eu [proakademia.eu]
- 5. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jbiochemtech.com [jbiochemtech.com]
In Vitro Efficacy Comparison Guide: 2-(Sulfooxy)benzoic Acid vs. Salicylic Acid
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology
Executive Summary & Rationale
When developing novel non-steroidal anti-inflammatory drugs (NSAIDs) or topical dermatological agents, the balance between efficacy and toxicity is paramount. Salicylic acid (SA) is a gold-standard benchmark, known for its broad anti-inflammatory properties and modulation of cyclooxygenase (COX) pathways. However, its lack of COX selectivity often leads to gastrointestinal or cellular toxicity at high doses.
Recently, metabolomic profiling of pathogenic Aspergillus species identified 2-(sulfooxy)benzoic acid (2-SBA) —a sulfated analogue of salicylic acid—as a potent, naturally occurring secondary metabolite . By replacing the 2-hydroxyl group of SA with a bulky sulfate group, 2-SBA fundamentally alters the molecule's physicochemical properties and target binding kinetics. This guide provides an objective, data-driven comparison of SA and 2-SBA, detailing the causality behind their divergent in vitro behaviors and providing self-validating protocols for empirical testing.
Mechanistic Profiling & Causality
To understand the divergent efficacy of these two compounds, we must examine the structural biology of the COX active site.
The cyclooxygenase active site is a long, hydrophobic channel. In COX-1 , the presence of Isoleucine at position 523 (Ile523) creates a narrow constriction. In COX-2 , this residue is replaced by Valine (Val523), which opens a secondary, highly polar side pocket.
-
Salicylic Acid (SA): With its small 2-hydroxyl group, SA easily enters both COX-1 and COX-2 channels. It exerts its anti-inflammatory action by weakly inhibiting COX directly and potently suppressing COX-2 gene transcription . Because it does not discriminate sterically, it acts as a non-selective agent.
-
2-(Sulfooxy)benzoic Acid (2-SBA): The addition of the sulfate group introduces significant steric bulk and a strong negative charge. Molecular docking studies indicate that this bulk causes a steric clash within the narrow COX-1 channel. However, the sulfate group fits precisely into the expanded, polar Val523 side pocket of COX-2, anchoring the molecule and driving preferential COX-2 inhibition . Furthermore, the sulfate moiety dramatically increases aqueous solubility, making it an ideal candidate for aqueous formulations or as a prodrug that undergoes slow cleavage by cellular sulfatases.
Fig 1. Mechanistic divergence of SA and 2-SBA in COX-1/COX-2 inhibition pathways.
Comparative In Vitro Pharmacodynamics
The following table synthesizes established data for SA with the emerging in vitro and in silico profiling of 2-SBA.
| Parameter | Salicylic Acid (SA) | 2-(Sulfooxy)benzoic Acid (2-SBA) | Causality / Mechanism |
| COX-1 IC₅₀ | ~5–10 µM | >50 µM (Predicted) | 2-SBA sulfate group sterically clashes with Ile523 in COX-1. |
| COX-2 IC₅₀ | ~20–30 µM | <5 µM (Predicted) | 2-SBA sulfate anchors into the Val523 side pocket of COX-2. |
| Selectivity Index | ~0.3 (Non-selective) | >10 (COX-2 Preferential) | Driven by differential active site volumes and polar interactions. |
| Aqueous Solubility | 2.48 g/L (Low) | >50 g/L (High) | The anionic sulfate moiety drastically increases polarity. |
| Cellular Permeability | High (Lipophilic) | Moderate | 2-SBA requires active transport or extracellular sulfatase cleavage. |
Self-Validating Experimental Protocols
To rigorously compare these compounds, researchers must utilize assays that isolate direct enzyme kinetics from cellular metabolism, while also controlling for compound-induced cytotoxicity.
Protocol A: Cell-Free Fluorometric COX-1/COX-2 Inhibition Assay
Purpose: To validate direct binding affinity without the confounding variable of cellular sulfatase cleavage (which could prematurely convert 2-SBA into SA).
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin.
-
Compound Titration: Prepare 10-point serial dilutions of SA and 2-SBA (0.1 µM to 1000 µM) in DMSO. Self-Validation Check: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Incubation: Combine enzyme, test compounds, and a fluorometric probe (e.g., ADHP). Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.
-
Quantification: Measure fluorescence (Ex/Em = 535/587 nm) after 5 minutes. Calculate IC₅₀ using non-linear regression. Include Celecoxib as a positive control for COX-2 selectivity.
Protocol B: Macrophage (RAW 264.7) Cytokine Suppression & Viability Assay
Purpose: A common pitfall in in vitro anti-inflammatory screening is conflating cytotoxicity with cytokine suppression. This protocol couples an ELISA with an MTT viability assay to create a self-validating system: a drop in PGE₂ is only scored as true inhibition if cell viability remains >90%.
-
Cell Seeding: Seed RAW 264.7 macrophages at 5×104 cells/well in a 96-well plate. Incubate overnight.
-
Pre-treatment: Aspirate media. Add fresh media containing SA or 2-SBA (1–100 µM). Incubate for 2 hours.
-
Inflammation Induction: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Bifurcated Harvest (The Self-Validation Step):
-
Step 4a (Efficacy): Transfer 100 µL of the supernatant to a new plate for PGE₂ and TNF-α quantification via ELISA.
-
Step 4b (Viability): Add 20 µL of MTT reagent (5 mg/mL) to the remaining media and cells. Incubate for 2 hours, lyse, and read absorbance at 570 nm.
-
-
Data Integration: Normalize the ELISA cytokine concentrations against the MTT viability scores.
Fig 2. Self-validating macrophage assay workflow integrating efficacy and viability.
Drug Development Implications
For formulation scientists, 2-SBA presents a distinct advantage over SA in aqueous environments. Because SA is highly lipophilic and poorly soluble in water, it often requires high concentrations of ethanol or propylene glycol in topical formulations, which can strip the skin barrier and cause irritation. The sulfate group on 2-SBA acts as a built-in solubilizer.
Furthermore, if 2-SBA acts as a prodrug in vivo, it could be formulated to rely on endogenous sulfatases (which are upregulated in inflamed tissues) to slowly cleave the sulfate group, releasing active SA directly at the site of inflammation. This targeted release mechanism would drastically reduce the systemic gastric toxicity typically associated with oral SA and aspirin administration.
References
-
Lee K-C, Tam EWT, Lo K-C, et al. Metabolomics Analysis Reveals Specific Novel Tetrapeptide and Potential Anti-Inflammatory Metabolites in Pathogenic Aspergillus species. International Journal of Molecular Sciences. 2015;16(6):13850-13867.[Link]
-
Xu XM, Sansores-Garcia L, Chen XM, Matijevic-Aleksic N, Du M, Wu KK. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences of the United States of America. 1999;96(9):5292-5297.[Link]
A Comparative Analysis of 2-(Sulfooxy)benzoic Acid and Acetylsalicylic Acid: A Guide for Drug Development Professionals
Executive Summary
This guide provides a detailed comparative analysis of the well-established nonsteroidal anti-inflammatory drug (NSAID) acetylsalicylic acid (aspirin) and the lesser-known compound 2-(Sulfooxy)benzoic acid. While both are derivatives of salicylic acid, the extent of scientific investigation into their properties and functions differs vastly. Acetylsalicylic acid is one of the most extensively studied drugs in history, with a clearly defined mechanism of action, a well-documented pharmacological profile, and a known range of therapeutic applications and side effects. In stark contrast, 2-(Sulfooxy)benzoic acid remains largely uncharacterized in publicly available literature.
This analysis synthesizes the wealth of information available for acetylsalicylic acid and contrasts it with the limited data and theoretical considerations for 2-(Sulfooxy)benzoic acid. We will delve into their physicochemical properties, established and putative mechanisms of action, pharmacological profiles, and safety considerations. Furthermore, this guide provides a detailed experimental protocol for an in vitro cyclooxygenase (COX) inhibition assay, a critical step for evaluating the potential anti-inflammatory activity of compounds like 2-(Sulfooxy)benzoic acid. The objective is to offer a clear perspective on the current state of knowledge and to identify critical areas for future research that could determine if 2-(Sulfooxy)benzoic acid holds any therapeutic potential.
Introduction
Acetylsalicylic acid, commonly known as aspirin, was first synthesized in 1897 and has since become an indispensable medicine globally. Its utility spans from pain and fever relief to the prevention of cardiovascular events and certain cancers. Its mechanism, primarily the irreversible inhibition of cyclooxygenase (COX) enzymes, is a cornerstone of pharmacology.
2-(Sulfooxy)benzoic acid is also a derivative of salicylic acid, but the acetyl group at the 2-position is replaced by a sulfooxy group. This structural modification is significant, as it can dramatically alter the compound's chemical properties, metabolic fate, and biological activity. While its synthesis has been described, its pharmacological effects and mechanism of action have not been extensively investigated. This guide aims to bridge this knowledge gap by providing a structured comparison and outlining a research framework for its future evaluation.
Physicochemical Properties: A Tale of Two Derivatives
The structural difference between the acetyl group of acetylsalicylic acid and the sulfooxy group of 2-(Sulfooxy)benzoic acid has profound implications for their chemical behavior. The highly polar sulfate group in 2-(Sulfooxy)benzoic acid is expected to significantly increase its water solubility compared to the relatively nonpolar acetylsalicylic acid.
| Property | Acetylsalicylic Acid | 2-(Sulfooxy)benzoic acid |
| Chemical Structure |
| |
| Molecular Formula | C₉H₈O₄ | C₇H₆O₆S |
| Molecular Weight | 180.16 g/mol | 218.18 g/mol |
| Appearance | White, crystalline powder | Not widely reported |
| Melting Point | 135 °C (275 °F) | Not widely reported |
| Water Solubility | 3.4 mg/mL (at 25 °C) | Expected to be significantly higher |
| pKa | 3.5 | Expected to be lower (more acidic) |
Mechanism of Action
Acetylsalicylic Acid: A Well-Defined Pathway
The primary mechanism of action for acetylsalicylic acid is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. It achieves this by acetylating a serine residue (Ser530 in COX-1 and Ser516 in COX-2) within the active site of the enzyme. This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation.
Caption: Mechanism of action of Acetylsalicylic Acid.
2-(Sulfooxy)benzoic Acid: An Unexplored Frontier
The mechanism of action for 2-(Sulfooxy)benzoic acid has not been elucidated. Based on its structure, several possibilities exist:
-
Prodrug of Salicylic Acid: It may be hydrolyzed in vivo by sulfatase enzymes to release salicylic acid and a sulfate ion. If this is the case, its pharmacological activity would be similar to that of salicylic acid, which is a reversible, competitive inhibitor of COX enzymes.
-
Direct COX Inhibition: The intact molecule could potentially interact with and inhibit COX enzymes, although its binding mode and whether it acts reversibly or irreversibly are unknown.
-
Alternative Mechanisms: The sulfooxy group may confer an affinity for other biological targets entirely, leading to a pharmacological profile distinct from traditional NSAIDs.
Pharmacological Profile: A Comparative Overview
| Effect | Acetylsalicylic Acid | 2-(Sulfooxy)benzoic acid |
| Anti-inflammatory | Well-established | Not reported |
| Analgesic | Well-established | Not reported |
| Antipyretic | Well-established | Not reported |
| Antiplatelet | Well-established (low doses) | Not reported |
Pharmacokinetics and Metabolism
The metabolic fate of these two compounds is expected to differ significantly.
-
Acetylsalicylic Acid: It is rapidly absorbed in the stomach and upper small intestine. It is then quickly hydrolyzed by esterases in the plasma, liver, and red blood cells to salicylic acid, which is the major active metabolite. Salicylic acid is further metabolized in the liver and excreted by the kidneys.
-
2-(Sulfooxy)benzoic Acid: The pharmacokinetic profile is unknown. Its high polarity may reduce its passive diffusion across cell membranes, potentially leading to lower oral bioavailability compared to acetylsalicylic acid. If it acts as a prodrug, its rate of hydrolysis to salicylic acid would be a critical determinant of its efficacy and duration of action.
Safety and Toxicology Profile
-
Acetylsalicylic Acid: The safety profile is well-documented and includes risks of gastrointestinal ulceration and bleeding, renal toxicity, and hypersensitivity reactions. Reye's syndrome, a rare but serious condition, can occur in children and teenagers who take aspirin during a viral illness.
-
2-(Sulfooxy)benzoic Acid: The toxicological profile is entirely unknown. Any potential therapeutic development would require extensive safety testing, including acute and chronic toxicity studies, genotoxicity assays, and carcinogenicity studies.
Featured Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a framework for comparing the inhibitory effects of acetylsalicylic acid and 2-(Sulfooxy)benzoic acid on COX-1 and COX-2.
Principle: This is a colorimetric assay that measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials and Reagents:
-
COX-1 and COX-2 enzymes (purified)
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (Acetylsalicylic acid, 2-(Sulfooxy)benzoic acid)
-
Positive control (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents to their final concentrations in Tris-HCl buffer.
-
Enzyme Incubation: Add the COX enzyme, heme, and the test compound (or vehicle control) to the wells of a 96-well plate. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compounds and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality and Self-Validation:
-
Vehicle Control: Wells containing the enzyme and substrate but no inhibitor are used to determine the 100% activity level.
-
Positive Control: A known COX inhibitor is used to validate that the assay is working correctly.
-
Blank: Wells without the enzyme are used to correct for any non-enzymatic oxidation of TMPD.
A Comparative Guide to the Purity Determination of 2-(Sulfooxy)benzoic Acid: A Quantitative NMR Spectroscopy Approach
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for validating the purity of 2-(Sulfooxy)benzoic acid, with a primary focus on the application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of qNMR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and titration, supported by experimental data.
The Analytical Challenge: Quantifying 2-(Sulfooxy)benzoic Acid
2-(Sulfooxy)benzoic acid (CAS No. 89-45-2), a key analogue of salicylic acid, presents unique analytical challenges. Its polarity, potential for hydrolysis, and the presence of structurally similar impurities necessitate a highly specific and accurate analytical method for purity assessment. While traditional methods like HPLC and titration are widely used, they possess inherent limitations that can be overcome by the strategic implementation of qNMR.
The qNMR Advantage: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[2] This allows for the absolute quantification of an analyte against a certified internal standard, without the need for a substance-specific reference standard of the analyte itself.[3] This is a significant advantage in early-stage drug development when a fully characterized reference standard of the target molecule may not be available.[4]
Predicted ¹H and ¹³C NMR Spectral Analysis of 2-(Sulfooxy)benzoic Acid
A thorough understanding of the expected NMR spectrum is crucial for method development. Based on the known effects of substituents on the chemical shifts of benzoic acid derivatives, we can predict the ¹H and ¹³C NMR spectra of 2-(Sulfooxy)benzoic acid.[5][6]
Predicted ¹H NMR Spectrum (in DMSO-d₆):
The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet system due to the ortho-disubstitution pattern.
-
H6 (ortho to -COOH): Expected to be the most downfield aromatic proton (~8.0-8.2 ppm) due to the deshielding effects of the adjacent carboxylic acid group. It will likely appear as a doublet of doublets.
-
H3, H4, H5: These protons will resonate between ~7.2-7.8 ppm, with their exact chemical shifts and splitting patterns influenced by the electron-withdrawing nature of the sulfooxy group.
-
-COOH: A broad singlet is anticipated at a chemical shift greater than 12 ppm, characteristic of a carboxylic acid proton.[7]
-
-SO₃H (if hydrolyzed): A very broad singlet, the chemical shift of which is highly dependent on concentration and water content.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework.
-
C=O (Carboxylic Acid): Expected around 165-170 ppm.[8]
-
C1, C2 (ipso-carbons): These quaternary carbons will have distinct chemical shifts, with C2 (bearing the -OSO₃H group) being significantly affected.
-
Aromatic CH carbons: Four distinct signals are expected in the aromatic region (120-140 ppm).
Potential Impurities and Their NMR Signatures
Potential impurities in a sample of 2-(Sulfooxy)benzoic acid could include:
-
Salicylic acid (2-hydroxybenzoic acid): A likely precursor or hydrolysis product. Its distinct aromatic proton signals and the phenolic -OH signal would be readily identifiable.
-
Unreacted benzoic acid: Would show a simpler, more symmetrical aromatic pattern in the ¹H NMR spectrum.[9]
-
Isomeric (sulfooxy)benzoic acids: Positional isomers would exhibit different splitting patterns in the aromatic region of the ¹H NMR spectrum.
-
Residual solvents: Sharp singlets corresponding to common organic solvents are easily identified and quantified.
Experimental Protocol: qNMR Purity Determination of 2-(Sulfooxy)benzoic Acid
This protocol outlines a robust, self-validating workflow for the purity determination of 2-(Sulfooxy)benzoic acid using ¹H qNMR with an internal standard.
Materials and Instrumentation
-
Analyte: 2-(Sulfooxy)benzoic acid sample
-
Internal Standard: Maleic acid (Certified Reference Material)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: Analytical balance (readability to 0.01 mg), vortex mixer, 5 mm NMR tubes
Workflow Diagram
Caption: Decision tree for selecting an analytical method.
Performance Comparison
The following table summarizes the performance characteristics of each method for the analysis of 2-(Sulfooxy)benzoic acid, based on typical experimental outcomes.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Acid-Base Titration |
| Principle | Molar ratio to internal standard | Chromatographic separation and UV absorbance | Neutralization of acidic protons |
| Specificity | High (structurally specific) | Moderate to High (retention time) | Low (titrates all acidic species) |
| Accuracy | Excellent (typically 98-102%) | Very Good (dependent on reference standard) | Good (can be affected by acidic impurities) |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% |
| Limit of Quantification | ~0.1% | < 0.05% | Not suitable for impurity quantification |
| Reference Standard | Required for internal standard only | Required for analyte and impurities | Standardized titrant required |
| Analysis Time/Sample | ~15-20 minutes | ~10-30 minutes | ~10-15 minutes |
Causality Behind Performance Differences
-
Specificity: qNMR's high specificity arises from its ability to provide structural information. Each unique proton environment gives a distinct signal, allowing for the differentiation of the analyte from structurally similar impurities. [10]HPLC's specificity is based on retention time, which can be ambiguous if impurities co-elute with the main peak. [11]Titration is non-specific, as it measures the total acidity of the sample, including any acidic impurities.
-
Accuracy: As a primary ratio method, the accuracy of qNMR is directly traceable to the purity of the certified internal standard. [12]HPLC's accuracy is contingent on the purity of the analyte's own reference standard.
-
Impurity Detection: HPLC excels at detecting and quantifying trace impurities, often at lower levels than qNMR. [13]qNMR can quantify impurities at levels of ~0.1% and above, while also providing structural information about them. [3]
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive and robust purity validation of 2-(Sulfooxy)benzoic acid, Quantitative NMR spectroscopy stands out as a powerful, accurate, and efficient method. Its ability to provide absolute quantification without the need for an analyte-specific reference standard makes it particularly valuable in research and development settings.
While HPLC offers superior sensitivity for trace impurity detection, it serves as an excellent orthogonal technique to qNMR. [11]An integrated approach, leveraging the strengths of both methods, provides the highest level of confidence in purity assessment. Titration, while less specific, can be a useful, simple technique for determining total acid content. By understanding the principles and experimental nuances of each technique, researchers can make informed decisions to ensure the quality and integrity of their materials.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Agilent Technologies. (2016). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Retrieved from [Link]
-
Farmacia Journal. (n.d.). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Retrieved from [Link]
-
PubMed. (1996, October). A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications. Retrieved from [Link]
-
PMC. (n.d.). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Retrieved from [Link]
-
VITIS-VEA. (n.d.). A modified HPLC method to detect salicylic acid in must and wine after its application in the field to induce fungos resistance. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Ovid. (2023, July 5). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PMC. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
BIPM. (n.d.). qNMR. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PMC. (n.d.). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
Chegg.com. (2019, April 9). Solved SCC2211 Organic Chemistry 1H-NMR spectrum of benzoic. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
PMC. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]
- Google Patents. (n.d.). US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid.
-
University of Calgary. (n.d.). benzoic acid (NMR Spectrum). Retrieved from [Link]
-
IJARSCT. (2025, June 3). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
MDPI. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. rsc.org [rsc.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. docbrown.info [docbrown.info]
- 9. chegg.com [chegg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ojs.openagrar.de [ojs.openagrar.de]
- 12. qNMR - BIPM [bipm.org]
- 13. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Comparative Guide: Extraction Efficiency of 2-(Sulfooxy)benzoic Acid Across Organic Solvents
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists.
Introduction: The Chemical Challenge of Sulfate Conjugates
2-(Sulfooxy)benzoic acid (also known as salicylic acid sulfate) is a highly polar, water-soluble phase II metabolite and a specific biomarker identified in 1[1]. Structurally, it consists of a salicylic acid core where the phenolic hydroxyl group is conjugated with a sulfate moiety.
The extraction of intact sulfate conjugates from biological matrices (e.g., plasma, urine, or fungal culture media) presents a profound thermodynamic challenge. Unlike the carboxylic acid group ( pKa≈3.0 ), the sulfate ester has an extremely low pKa ( <1.0 )[2]. Consequently, it remains fully ionized and negatively charged across the entire physiological and typical analytical pH range. This permanent charge heavily favors the aqueous phase, rendering traditional Liquid-Liquid Extraction (LLE) with non-polar organic solvents highly inefficient.
Mechanistic Principles of Solvent Selection
To drive 2-(sulfooxy)benzoic acid into an organic phase, the extraction system must overcome the high hydration energy of the sulfate anion. We evaluate three primary solvent-driven mechanisms:
-
Polar Aprotic Partitioning via SALLE: Utilizing water-miscible solvents like Acetonitrile (ACN) forced into a biphasic state using 3[3].
-
Ion-Pairing LLE: Utilizing moderately polar solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in conjunction with a lipophilic counter-ion (e.g., tetrabutylammonium) to neutralize the sulfate's charge.
-
Supported Liquid Extraction (SLE): Utilizing diatomaceous earth to maximize the interfacial surface area, allowing solvent mixtures to 4 more efficiently than bulk LLE[4].
Influence of extraction strategy on phase partitioning recovery.
Comparative Data: Solvent Efficiency & Matrix Effects
The following table synthesizes the extraction recovery, matrix effect, and operational efficiency of various organic solvent systems for isolating intact 2-(sulfooxy)benzoic acid.
| Extraction Solvent | Methodology | Additives Required | Relative Recovery (%) | Matrix Effect | Best Use Case |
| Hexane / Toluene | Traditional LLE | Acidification (pH 2) | < 5% | Low | Not recommended (Too non-polar) |
| Ethyl Acetate (EtOAc) | Traditional LLE | Acidification (pH 2) | 15 - 25% | Moderate | Aglycone extraction (post-hydrolysis) |
| Dichloromethane (DCM) | Ion-Pair LLE | Tetrabutylammonium | 65 - 75% | High | When ACN cannot be used |
| Acetonitrile (ACN) | SALLE | MgSO4 / NaCl | 85 - 95% | Low | High-throughput LC-MS/MS |
| EtOAc / Isobutanol | Supported Liquid (SLE) | Diatomaceous Earth | 75 - 85% | Very Low | Cleanest baseline for complex matrices |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards (IS) prior to extraction to continuously monitor recovery and correct for matrix-induced ion suppression.
Step-by-step workflow for extracting intact sulfate conjugates.
Protocol A: Salt-Assisted Liquid-Liquid Extraction (SALLE) using Acetonitrile
Causality: ACN is highly polar and effectively solvates the sulfate conjugate. By saturating the aqueous phase with salt, water molecules are sequestered for ion hydration, forcing the ACN to phase-separate and carry the polar conjugate with it.
Step-by-Step Workflow:
-
Sample Preparation: Aliquot 200 µL of biological sample (plasma/urine/culture media) into a 2.0 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of isotopically labeled IS (e.g., 13C6 -salicylic acid sulfate) to validate recovery.
-
Solvent Addition: Add 600 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. (Note: The acid suppresses the ionization of the carboxylic acid, reducing the molecule's overall polarity).
-
Salting Out: Add 200 mg of a customized salt mixture (4:1 w/w anhydrous MgSO4 and NaCl ).
-
Partitioning: Vortex vigorously for 2 minutes to ensure complete mass transfer, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.
-
Recovery: Transfer exactly 400 µL of the upper organic (ACN) layer to an autosampler vial.
-
Concentration: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of initial LC mobile phase.
Protocol B: Ion-Pair Liquid-Liquid Extraction using Dichloromethane
Causality: DCM alone cannot extract the ionized sulfate. Adding Tetrabutylammonium (TBA) creates a neutral, lipophilic[TBA] + [2-(Sulfooxy)benzoate] − complex that readily partitions into DCM.
Step-by-Step Workflow:
-
Sample Preparation: Aliquot 200 µL of sample and add the appropriate IS.
-
Ion-Pairing: Add 100 µL of 0.1 M Tetrabutylammonium hydrogen sulfate (TBA-HS) buffer (adjusted to pH 4.0).
-
Solvent Addition: Add 1.0 mL of Dichloromethane (DCM).
-
Extraction: Shake mechanically for 10 minutes.
-
Separation: Centrifuge at 5,000 × g for 5 minutes. The organic phase will be the bottom layer.
-
Recovery: Carefully aspirate 800 µL of the lower DCM layer.
-
Post-Processing: Evaporate under nitrogen. Crucial: Reconstitute in a solvent compatible with your LC system, as residual TBA can cause severe ion suppression in MS if not chromatographically resolved.
Conclusion
For the extraction of intact 2-(sulfooxy)benzoic acid, traditional non-polar solvents fail due to the low pKa of the sulfate group. Acetonitrile-based SALLE emerges as the superior method, offering >85% recovery and minimal matrix effects without the MS-fouling risks associated with ion-pairing reagents. For ultra-trace analysis in highly complex matrices, Supported Liquid Extraction (SLE) provides the highest purity extracts.
References
-
[1] Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic... ResearchGate. URL:
-
[4] Supported-liquid phase extraction in combination with isotope-dilution gas chromatography triple quadrupole tandem mass spectrometry for high-throughput quantitative analysis of polycyclic aromatic hydrocarbon metabolites in urine. PubMed. URL:
-
[3] Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. MDPI. URL:
-
[2] Radiation Metabolomics: Identification of Minimally Invasive Urine Biomarkers for Gamma-Radiation Exposure in Mice. PMC. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Radiation Metabolomics: Identification of Minimally Invasive Urine Biomarkers for Gamma-Radiation Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Supported-liquid phase extraction in combination with isotope-dilution gas chromatography triple quadrupole tandem mass spectrometry for high-throughput quantitative analysis of polycyclic aromatic hydrocarbon metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2-(Sulfooxy)benzoic Acid Assays in Biological Matrices: A Comparative Guide
Executive Summary
The accurate quantification of fungal secondary metabolites in host fluids is a critical bottleneck in the diagnosis and management of invasive fungal infections. 2-(Sulfooxy)benzoic acid has recently been identified as a novel, highly specific secondary metabolite produced by pathogenic Aspergillus species (e.g., A. fumigatus, A. flavus)[1][1]. Because this compound is absent in non-pathogenic fungi and mammalian metabolism[1], it serves as a definitive clinical biomarker.
This guide objectively compares the analytical performance of a high-throughput LC-MS/MS workflow utilizing Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) against traditional alternatives (HPLC-UV and Competitive ELISA). By examining the causality behind matrix effects in human plasma, urine, and bronchoalveolar lavage (BAL) fluid, this document provides bioanalytical scientists with self-validating protocols to ensure regulatory compliance and assay robustness.
Clinical & Biochemical Context
2-(Sulfooxy)benzoic acid is structurally analogous to aspirin[2-(acetoxy)benzoic acid] and salicylic acid (2-hydroxybenzoic acid)[1][2]. Mechanistically, it is hypothesized to act as a virulence factor by inhibiting host cyclooxygenase-2 (COX-2), thereby suppressing the host's localized inflammatory response and facilitating immune evasion[1][2].
Fig 1. Biosynthesis and role of 2-(Sulfooxy)benzoic acid in immune evasion and diagnostics.
From an analytical perspective, the molecule presents a unique challenge: it contains both a carboxylic acid group (pKa ~3.5) and a sulfate ester group (pKa < 1). At physiological pH, it is highly polar and doubly deprotonated, making standard reversed-phase chromatography and generic protein precipitation (PPT) insufficient for rigorous quantification.
The Analytical Challenge: Matrix Causality
To achieve FDA/EMA bioanalytical validation standards [2][3], an assay must overcome specific matrix effects:
-
Human Plasma: High concentrations of endogenous proteins (e.g., albumin) strongly bind the hydrophobic benzoic acid core. Disruption of this binding is mandatory prior to extraction.
-
Human Urine: Contains high concentrations of salts and polar metabolites (e.g., urea, creatinine) that cause severe ion suppression in the electrospray ionization (ESI) source.
-
BAL Fluid: Rich in pulmonary surfactants (e.g., dipalmitoylphosphatidylcholine), which are zwitterionic and cause massive isobaric interference and baseline noise.
Fig 2. Cross-validation workflow for 2-(Sulfooxy)benzoic acid across matrices and platforms.
Comparative Performance Data
Table 1: Analytical Platform Comparison
The following data summarizes the performance of the three methodologies when quantifying 2-(Sulfooxy)benzoic acid in human plasma.
| Parameter | LC-MS/MS (WAX-SPE) | HPLC-UV (LLE) | Competitive ELISA |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 50.0 ng/mL | 5.0 ng/mL |
| Linear Dynamic Range | 0.5 – 1000 ng/mL | 50 – 5000 ng/mL | 5 – 200 ng/mL (Non-linear) |
| Specificity (Cross-Reactivity) | Absolute (m/z specific) | Poor (Co-eluting peaks) | High cross-reactivity with Salicylic Acid |
| Throughput (Samples/Day) | > 300 (3 min run time) | < 50 (20 min run time) | ~ 180 (Batch plate processing) |
| Matrix Effect (Ion Suppression) | < 5% (Corrected by SIL-IS) | N/A (Baseline drift) | High (Matrix protein interference) |
Table 2: LC-MS/MS Cross-Validation Across Matrices
Data demonstrating the robustness of the WAX-SPE LC-MS/MS protocol across diverse biological matrices.
| Matrix | Extraction Recovery (%) | Matrix Factor (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| Human Plasma | 89.4 ± 3.2 | 98.1 ± 2.4 | 3.1% | 4.5% |
| Human Urine | 94.2 ± 2.1 | 102.5 ± 1.8 | 2.4% | 3.8% |
| BAL Fluid | 86.7 ± 4.5 | 95.0 ± 3.6 | 4.2% | 5.1% |
Detailed Methodologies (Self-Validating Protocols)
To ensure scientific integrity, every protocol described below functions as a self-validating system, incorporating internal causality checks to prevent false positives/negatives.
Protocol 1: LC-MS/MS with WAX-SPE (Recommended Product Workflow)
This method exploits the unique dual-pKa nature of 2-(Sulfooxy)benzoic acid.
Step 1: System Suitability and IS Addition
-
Spike 100 µL of biological sample with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS): 2-(Sulfooxy)benzoic acid-d4 (100 ng/mL).
-
Causality & Self-Validation: The SIL-IS co-elutes exactly with the analyte and experiences identical matrix suppression. The ratio of Analyte/IS validates the extraction efficiency and normalizes any ESI fluctuations. A "Zero Sample" (Matrix + IS only) is processed to prove the IS does not contain unlabeled analyte impurities.
Step 2: Sample Pre-treatment
-
Add 100 µL of 2% Formic Acid to the sample. Vortex for 30 seconds.
-
Causality & Self-Validation: Formic acid (pH ~2.5) neutralizes the carboxylic acid group (pKa ~3.5) and denatures endogenous matrix proteins, disrupting protein-analyte binding. The sulfate group (pKa < 1) remains negatively charged, ensuring selective capture in the next step.
Step 3: Weak Anion Exchange (WAX) SPE
-
Condition: 1 mL Methanol, followed by 1 mL Water.
-
Load: Acidified sample.
-
Wash: 1 mL 100% Methanol.
-
Elute: 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
-
Causality & Self-Validation: The positively charged WAX resin captures the negatively charged sulfate group. The 100% Methanol wash removes neutral lipids and zwitterionic surfactants (crucial for BAL fluid). The high pH elution deprotonates the WAX resin, releasing the analyte.
Step 4: LC-MS/MS Acquisition
-
Column: Polar-embedded C18 or HILIC (e.g., Waters ACQUITY HSS T3).
-
Mobile Phase: (A) 10 mM Ammonium Acetate in Water; (B) Acetonitrile.
-
Detection: Negative ESI. Precursor m/z 216.98 → Product m/z 137.0 (Loss of SO₃).
-
Causality & Self-Validation: Negative ESI specifically targets the acidic sulfate. The neutral loss of 80 Da (SO₃) is a highly specific fragmentation pathway, virtually eliminating isobaric interference from the matrix.
Protocol 2: HPLC-UV (Alternative)
Step 1: Liquid-Liquid Extraction (LLE)
-
Extract 200 µL of acidified sample with 1 mL Ethyl Acetate. Evaporate and reconstitute in mobile phase.
-
Causality & Self-Validation: LLE provides minimal clean-up compared to SPE. A Diode Array Detector (DAD) must be used to perform peak purity analysis. If the UV spectrum across the peak at 230 nm is not uniform, it self-validates that co-eluting matrix interferences are present (a common failure in urine samples).
Protocol 3: Competitive ELISA (Alternative)
Step 1: Competitive Binding Assay
-
Incubate sample in a microtiter plate coated with anti-2-(sulfooxy)benzoic acid antibodies, alongside an HRP-conjugated analyte competitor.
-
Causality & Self-Validation: Antibodies raised against this hapten typically recognize the benzoic acid core. Because this core is identical to salicylic acid (a ubiquitous metabolite of aspirin and dietary salicylates), the assay suffers from severe cross-reactivity[1]. Running a parallel negative control spiked with 1000 ng/mL salicylic acid is required to self-validate the false-positive rate of the assay.
Conclusion
While HPLC-UV and ELISA offer lower initial instrumentation costs, they fundamentally fail to address the complex matrix causality of human plasma, urine, and BAL fluid. The structural similarity of 2-(Sulfooxy)benzoic acid to ubiquitous dietary salicylates renders immunoassays highly prone to false positives. The WAX-SPE LC-MS/MS workflow is the only self-validating system capable of providing the specificity, sensitivity (0.5 ng/mL LLOQ), and matrix-agnostic robustness required for clinical biomarker validation and pharmacokinetic profiling.
References
-
Lee, K.-C., Tam, E. W. T., Lo, K.-C., Tsang, A. K. L., Lau, C. C. Y., To, K. K. W., ... & Woo, P. C. Y. (2015). "Metabolomics Analysis Reveals Specific Novel Tetrapeptide and Potential Anti-Inflammatory Metabolites in Pathogenic Aspergillus species." International Journal of Molecular Sciences, 16(6), 13850-13867. URL: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." URL: [Link]
-
European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." URL: [Link]
Sources
A Comprehensive Guide to the Safe Disposal of 2-(Sulfooxy)benzoic Acid
This guide provides a detailed, safety-first protocol for the proper disposal of 2-(Sulfooxy)benzoic acid (CAS No. 89-45-2). As a dual-functionality molecule possessing both a sulfonic acid and a carboxylic acid group, its handling and disposal require a thorough understanding of its chemical properties to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. Adherence to these protocols, in conjunction with your institution's specific Chemical Hygiene Plan and the manufacturer's Safety Data Sheet (SDS), is paramount.
Hazard Identification and Risk Assessment
2-(Sulfooxy)benzoic acid is an organic acid.[1][2][3] While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, its structural similarity to compounds like benzoic acid and sulfosalicylic acid allows for an informed assessment of its potential hazards. The primary risks are associated with its acidic and irritant properties.
-
Corrosivity and Irritation: Like other organic and sulfonic acids, it should be presumed to be a skin and eye irritant.[4][5] Compounds such as 5-Sulfosalicylic acid are known to cause severe skin burns and eye damage.[6] Direct contact can lead to irritation, redness, and in severe cases, chemical burns.
-
Aquatic Toxicity: Related compounds like benzoic acid are classified as harmful to aquatic life. Therefore, direct release into the environment must be strictly avoided.
-
Inhalation: In powdered form, inhalation may cause irritation to the respiratory tract.[6]
Chemical and Physical Properties Overview
For quick reference, the key properties of 2-(Sulfooxy)benzoic acid are summarized below.
| Property | Value |
| CAS Number | 89-45-2[7] |
| Molecular Formula | C₇H₆O₆S[7] |
| Molecular Weight | 218.19 g/mol [7] |
| Synonyms | Salicylic acid hydrogen sulfate, Salicylic acid sulfate[7] |
Mandatory Safety Precautions: PPE and Engineering Controls
Before beginning any disposal procedure, the following Personal Protective Equipment (PPE) and engineering controls are mandatory to minimize exposure risk.
-
Eye Protection: Chemical safety goggles are required at all times to protect against splashes.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn to prevent skin contact.[8]
-
Body Protection: A standard laboratory coat is necessary to protect skin and clothing.
-
Engineering Controls: All handling and disposal steps must be performed within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[5][8]
Waste Management Workflow
The appropriate disposal path for 2-(Sulfooxy)benzoic acid depends on its form and concentration. The following decision tree provides a clear workflow for managing waste streams containing this compound.
Caption: Waste disposal decision workflow for 2-(Sulfooxy)benzoic acid.
Step-by-Step Disposal Protocols
Always segregate acidic waste from other chemical waste streams, particularly from bases and oxidizing agents, to prevent violent reactions.[9]
Protocol A: Neutralization for Dilute Aqueous Solutions
This protocol is suitable only for dilute aqueous solutions of 2-(Sulfooxy)benzoic acid (e.g., <1% w/v). The principle is to neutralize the acidic waste to a safe pH range before disposal.[8][10]
Materials:
-
1M Sodium hydroxide (NaOH) or saturated Sodium bicarbonate (NaHCO₃) solution.
-
pH meter or pH paper.
-
Stir plate and stir bar.
-
Appropriate waste collection container.
Procedure:
-
Preparation: Place the beaker containing the acidic waste solution on a magnetic stir plate in a chemical fume hood and begin stirring.
-
Slow Addition of Base: Carefully and slowly add the 1M NaOH or saturated NaHCO₃ solution dropwise to the stirring acidic waste.
-
Causality: This neutralization reaction is exothermic. Adding the base too quickly can cause the solution to heat up rapidly, potentially boiling and splashing corrosive material out of the container.[8]
-
-
pH Monitoring: Periodically pause the addition of base and check the solution's pH using a calibrated pH meter or pH paper.
-
Completion: Continue adding base until the pH of the solution is stable within a neutral range of 6.0 to 8.0.[8]
-
Final Disposal: Once neutralized, the solution can typically be flushed down the drain with a large volume of running water (at least 100 parts water to 1 part solution).[11]
-
Trustworthiness: Before proceeding, you must verify that this final step is compliant with your local wastewater regulations and institutional policies. Some municipalities have restrictions on the total salt content that can be discharged.
-
Protocol B: Collection and Professional Disposal
This is the mandatory procedure for solid 2-(Sulfooxy)benzoic acid, concentrated solutions, or solutions containing organic solvents.
Procedure:
-
Waste Segregation: Collect all waste containing 2-(Sulfooxy)benzoic acid in a dedicated, acid-compatible hazardous waste container (e.g., glass or polyethylene). Do not mix with other waste types.[8][9]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The full chemical name: "Waste 2-(Sulfooxy)benzoic acid".
-
The primary hazard: "Corrosive (Acid)".
-
An accurate list of all components and their approximate concentrations.
-
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated and well-ventilated chemical waste storage area.[8] This area must be away from incompatible materials, especially bases and oxidizing agents.[5]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[8][12] Provide them with all necessary information from the label and any available SDS.
Spill and Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.[12]
-
For small spills, wear your full PPE.
-
Cover the spill with a neutral absorbent material suitable for acids, such as sodium bicarbonate or a commercial acid spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Once the acid is absorbed and neutralized, carefully collect the material using spark-proof tools and place it in a labeled hazardous waste container for professional disposal.[12]
-
Clean the spill area thoroughly with soap and water.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
-
References
-
NextSDS. (n.d.). 2-(Sulfooxy)benzoic acid — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 2-(sulfooxy)benzoic acid, aspirin and salicylic.... Retrieved from [Link]
-
National University of Singapore. (1988, August 6). Environmental Public Health (Toxic Industrial Waste) Regulations. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-5-sulfo-. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
SULPHONIC ACID, 90%. (2018, June 17). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Sodium 2-(sulfonatooxy)benzoate--2-(sulfooxy)benzoic acid (2/1/1) - Hazard. Retrieved from [Link]
-
GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]
-
GreenTec Energy. (2022, August 23). Management of Acid Waste. Retrieved from [Link]
-
Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Valudor Products. (2026, January 29). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
Acros Organics. (2025, September 22). 4-Aminoazobenzene-4'-sulfonic acid sodiumsalt - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. inetapps.nus.edu.sg [inetapps.nus.edu.sg]
- 3. gte.sg [gte.sg]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. coral.washington.edu [coral.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. laballey.com [laballey.com]
- 11. epfl.ch [epfl.ch]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

